Mal-PEG8-Val-Cit-PAB-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C81H131N11O23 |
|---|---|
Molecular Weight |
1627.0 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C81H131N11O23/c1-15-56(8)72(64(105-13)51-68(96)91-33-20-24-63(91)74(106-14)57(9)75(98)84-58(10)73(97)60-21-17-16-18-22-60)89(11)79(102)70(54(4)5)88-78(101)71(55(6)7)90(12)81(104)115-52-59-25-27-61(28-26-59)85-76(99)62(23-19-32-83-80(82)103)86-77(100)69(53(2)3)87-65(93)31-35-107-37-39-109-41-43-111-45-47-113-49-50-114-48-46-112-44-42-110-40-38-108-36-34-92-66(94)29-30-67(92)95/h16-18,21-22,25-30,53-58,62-64,69-74,97H,15,19-20,23-24,31-52H2,1-14H3,(H,84,98)(H,85,99)(H,86,100)(H,87,93)(H,88,101)(H3,82,83,103)/t56-,57+,58+,62-,63-,64+,69-,70-,71-,72-,73+,74+/m0/s1 |
InChI Key |
XHWFOQLEVJXEET-DEJZISQWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Mal-PEG8-Val-Cit-PAB-MMAE: Structure, Components, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Maleimide-PEG8-Valine-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E (Mal-PEG8-Val-Cit-PAB-MMAE) drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the structure and function of each of its components, the mechanism of payload release, and relevant physicochemical and biological data. Furthermore, it offers detailed experimental protocols for the synthesis, conjugation, and in vitro evaluation of ADCs utilizing this advanced linker system. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of targeted cancer therapeutics.
Introduction to this compound
Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its linker and payload. This compound is a state-of-the-art drug-linker system that combines a potent microtubule inhibitor with a cleavable linker designed for stability in circulation and efficient payload release within the target cell.
Core Components and Structure
The this compound conjugate is a modular system, with each component playing a distinct and crucial role in the overall function of the ADC.
-
Maleimide (B117702) (Mal): This functional group serves as the attachment point to the monoclonal antibody (mAb). It reacts specifically with free thiol groups, such as those on cysteine residues, forming a stable covalent bond. This allows for site-specific conjugation to engineered cysteines or to the hinge-region cysteines of the antibody after reduction.
-
Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer is incorporated to enhance the solubility and pharmacokinetic properties of the ADC. The hydrophilic nature of the PEG linker can help to mitigate aggregation, which can be a challenge with hydrophobic drug-linkers, and may improve the overall stability of the conjugate.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence functions as a protease-cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. The Val-Cit linker is relatively stable in the bloodstream, preventing premature drug release, but is efficiently cleaved in the acidic environment of the lysosome following internalization of the ADC into the target cell.
-
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a "self-immolative" spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the unmodified cytotoxic payload. This self-immolative feature is critical for ensuring that the drug is released in its fully active form.
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1][2] Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug but is an ideal payload for targeted delivery via ADCs.[1][2]
Chemical Structure
Caption: Schematic of the this compound drug-linker components.
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound linker is a multi-step process that begins with binding to the target antigen on the cancer cell surface and culminates in the induction of apoptosis.
-
Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
-
Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, the Val-Cit dipeptide linker is cleaved by the protease cathepsin B.
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit linker initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the free, unmodified MMAE payload into the cytoplasm of the cancer cell.
-
Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Caption: Mechanism of action of a this compound based ADC.
Quantitative Data
The following tables summarize key quantitative data for the this compound drug-linker and the cytotoxic payload MMAE.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C81H131N11O23 | [3] |
| Molecular Weight | 1626.97 g/mol | [3] |
| CAS Number | 2353409-69-3 | [3] |
| Purity | >98% (typical) | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [4] |
| Storage | -20°C | [2][4] |
Table 2: In Vitro Cytotoxicity of MMAE and MMAE-based ADCs
| Cell Line | Cancer Type | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.056 | [5] |
| NCI-N87 | Gastric Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.04 | [6] |
| BT-474 | Breast Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.02 | [6] |
| MDA-MB-468 | Breast Cancer | EGFR | Cetuximab-vc-MMAE | ~0.1 | [2] |
| BxPC-3 | Pancreatic Cancer | N/A | Free MMAE | 0.97 | [2] |
| PSN-1 | Pancreatic Cancer | N/A | Free MMAE | 0.99 | [2] |
| Capan-1 | Pancreatic Cancer | N/A | Free MMAE | 1.10 | [2] |
| Panc-1 | Pancreatic Cancer | N/A | Free MMAE | 1.16 | [2] |
Note: IC50 values can vary depending on the specific antibody, cell line, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the drug-linker, conjugation to an antibody, and in vitro characterization of the resulting ADC.
Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE
-
Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, and a coupling agent such as HATU in an anhydrous solvent like DMF.
-
Add a base, for example, DIEA, and stir the reaction at room temperature.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, purify the product by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.
Step 2: Fmoc Deprotection
-
Dissolve the Fmoc-protected intermediate in DMF.
-
Add a deprotection agent, such as piperidine, and stir at room temperature.
-
Monitor the reaction by HPLC-MS.
-
Once the reaction is complete, purify the product by reverse-phase HPLC to yield NH2-Val-Cit-PAB-MMAE.
Step 3: Synthesis of Maleimide-PEG8-NHS ester
-
React Maleimide-PEG8-acid with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) in an appropriate solvent.
-
Purify the resulting Maleimide-PEG8-NHS ester.
Step 4: Final Coupling
-
Dissolve NH2-Val-Cit-PAB-MMAE and Maleimide-PEG8-NHS ester in a suitable solvent like DMF.
-
Add a non-nucleophilic base and stir the reaction at room temperature.
-
Monitor the formation of the final product, this compound, by HPLC-MS.
-
Purify the final product by preparative HPLC and characterize by NMR and mass spectrometry.
Antibody Conjugation Protocol
This protocol describes the conjugation of this compound to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of the reducing agent (e.g., 10-fold molar excess of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Drug-Linker Addition: Add the this compound solution to the reduced antibody. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR). A typical starting ratio is 5-10 fold molar excess of the drug-linker.
-
Conjugation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium and add them to the cells.
-
Incubation: Incubate the cells with the ADC for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
Conclusion
The this compound drug-linker represents a sophisticated and highly effective system for the development of antibody-drug conjugates. Its modular design, incorporating a stable attachment chemistry, a solubilizing PEG spacer, a tumor-selective cleavable linker, a self-immolative spacer, and a potent cytotoxic payload, provides a robust platform for creating targeted cancer therapies with an improved therapeutic window. The detailed protocols and data presented in this guide are intended to facilitate the research and development of novel and more effective ADCs for the treatment of various malignancies.
References
The Core Mechanism of Val-Cit-PAB-MMAE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the Val-Cit-PAB-MMAE linker-payload system, a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into the molecular intricacies of each component, the sequential steps leading to targeted cell death, and provide detailed protocols for the key experiments used to characterize this widely used ADC technology.
Introduction to Val-Cit-PAB-MMAE
The Val-Cit-PAB-MMAE drug-linker is a sophisticated system designed for the targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to cancer cells. It consists of three key components: a protease-cleavable dipeptide linker (Val-Cit), a self-immolative spacer (PAB), and the microtubule-inhibiting payload (MMAE).[1] This combination is engineered to be stable in systemic circulation, minimizing off-target toxicity, and to facilitate efficient release of the active drug only after internalization into the target cancer cell.[2][3]
The Step-by-Step Mechanism of Action
The therapeutic action of an ADC utilizing the Val-Cit-PAB-MMAE system is a multi-step process, beginning with selective targeting and culminating in apoptosis of the cancer cell.
Binding and Internalization
The journey begins with the monoclonal antibody (mAb) component of the ADC selectively binding to a specific tumor-associated antigen on the surface of a cancer cell.[4] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[2][5] Common pathways for ADC internalization include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and pinocytosis.[2][5]
Intracellular Trafficking and Lysosomal Fusion
Following internalization, the endosome containing the ADC traffics through the cell's endosomal-lysosomal pathway. The endosome matures into a late endosome and eventually fuses with a lysosome.[6][7] The lysosome is a cellular organelle containing a variety of hydrolytic enzymes and maintains an acidic environment (pH 4.5-5.0), which is crucial for the subsequent cleavage of the linker.[6][8]
Cathepsin B-Mediated Cleavage of the Val-Cit Linker
The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[8][9] Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the Citrulline and the p-aminobenzyloxycarbonyl (PAB) spacer.[9][10] This enzymatic cleavage is the key step that initiates the release of the cytotoxic payload.[8]
Self-Immolation of the PAB Spacer
Upon cleavage of the Val-Cit linker, the exposed amino group on the PAB spacer triggers a spontaneous and irreversible 1,6-elimination reaction.[11][12] This "self-immolative" cascade results in the release of the unmodified MMAE payload, along with the fragmentation of the PAB spacer into p-aminobenzyl alcohol and carbon dioxide.[12] This traceless release mechanism is critical for ensuring that the full cytotoxic potential of MMAE is unleashed within the target cell.[11]
MMAE-Induced Cytotoxicity
Once liberated into the cytoplasm, MMAE, a potent antimitotic agent, binds to tubulin, the fundamental protein component of microtubules.[13][14] This binding disrupts microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division.[7][14] The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[7][15]
Quantitative Data on Val-Cit-PAB-MMAE ADCs
The efficacy and stability of ADCs utilizing the Val-Cit-PAB-MMAE system have been quantified in numerous preclinical studies. The following tables summarize key data for easy comparison.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit-PAB-MMAE Linker
| ADC Target | Cell Line | IC50 (nM) | Reference |
| CD30 | Karpas 299 | ~0.1 | [16] |
| HER2 | SK-BR-3 | 0.143 | [17] |
| PSMA | LNCaP | Varies with DAR | [18] |
| CD22 | BJAB | Potency Lost | [19][20][] |
| CD79b | WSU-DLCL2 | Potent | [19][20][] |
| TROP-2 | BXPC-3 | 0.128 | [22] |
| Various | BJ | 0.480 | [20] |
| Various | U2OS | 0.560 | [20] |
| Various | U2OS-FGFR1 | 0.580 | [20] |
| Various | MDA-MB-134-VI | 0.520 | [20] |
Table 2: In Vitro Plasma Stability of Val-Cit-PAB Linker
| ADC Construct | Species | Incubation Time | % MMAE Release / Linker Stability | Reference |
| mil40-15 (Cys-linker-MMAE) | Human | 7 days | <0.01% | [12] |
| Trastuzumab-vc-MMAE | Human | >100 hours | High Stability | [17] |
| Anti-HER2-va-MMAE | Mouse | 1 hour | Hydrolyzed | [23] |
| Sulfatase-cleavable ADC | Mouse | 7 days | High Stability | [23] |
| ITC6104RO (VC-PABC linker) | Mouse | 7 days | Unstable | [24] |
| ITC6104RO (VC-PABC linker) | Human | 7 days | Stable | [24] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of ADCs. The following are protocols for key experiments used to characterize the Val-Cit-PAB-MMAE system.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency against cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ADC of interest
-
Control antibody
-
Free MMAE
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[1][2][8]
Cathepsin B Cleavage Assay
Objective: To assess the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.
Materials:
-
ADC with Val-Cit-PAB-MMAE
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.0)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding activated Cathepsin B (e.g., 20 nM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released MMAE.[25]
-
Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage kinetics.
Antibody Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of an ADC by target cells.
Materials:
-
Target cells
-
ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore (e.g., Alexa Fluor 488)
-
Flow cytometer
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Quenching solution (for non-pH sensitive dyes, e.g., trypan blue)
Procedure:
-
Cell Labeling: Incubate target cells with the fluorescently labeled ADC at 4°C for 30-60 minutes to allow binding to the cell surface without internalization.
-
Internalization Induction: Wash the cells to remove unbound ADC and then shift the temperature to 37°C to initiate internalization.
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), stop the internalization process by placing the cells on ice.
-
Quenching (if applicable): For non-pH sensitive dyes, add a quenching agent to extinguish the fluorescence of the ADC remaining on the cell surface.
-
Cell Preparation: Detach the cells using trypsin-EDTA and resuspend in PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized ADC.[11][26]
-
Data Analysis: Plot the mean fluorescence intensity over time to determine the rate and extent of internalization.
Visualizing the Mechanism and Workflow
Diagrams are essential for understanding complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate visualizations of the Val-Cit-PAB-MMAE mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of a Val-Cit-PAB-MMAE ADC.
Caption: Experimental workflow for ADC characterization.
Conclusion
The Val-Cit-PAB-MMAE linker-payload system represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its mechanism of action, which relies on a sequence of well-defined events from targeted binding and internalization to specific enzymatic cleavage and self-immolative drug release, provides a robust platform for the development of effective and selective cancer therapies. A thorough understanding of this mechanism, coupled with rigorous experimental characterization as outlined in this guide, is paramount for the continued innovation and success of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Platform model describing pharmacokinetic properties of vc-MMAE antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. herbmedpharmacol.com [herbmedpharmacol.com]
- 22. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 23. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of PEG8 Spacers in Antibody-Drug Conjugate (ADC) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of polyethylene (B3416737) glycol (PEG) spacers, specifically the eight-unit PEG8, in the design and performance of Antibody-Drug Conjugates (ADCs). We delve into the core physicochemical and pharmacological advantages conferred by PEG8 linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to inform and guide ADC research and development.
Introduction: The Criticality of Linker Design in ADCs
Antibody-Drug Conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to tumor cells.[1] The linker, which connects the antibody to the payload, is a pivotal component that profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), efficacy, and toxicity profile.[2][3] Among the various linker technologies, those incorporating PEG spacers have gained significant traction due to their ability to modulate these properties favorably.[2][3] The PEG8 spacer, in particular, has emerged as a frequently utilized and well-balanced option in modern ADC design, as exemplified by its inclusion in the FDA-approved ADC, Zynlonta® (loncastuximab tesirine).[4][5][6]
Physicochemical and Pharmacological Impact of PEG8 Spacers
The incorporation of a PEG8 spacer into an ADC linker imparts several beneficial properties that address key challenges in ADC development, primarily related to the hydrophobicity of many potent cytotoxic payloads.
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation of the final ADC product.[7] This aggregation can negatively impact manufacturing, stability, and in vivo performance, including increased immunogenicity and rapid clearance from circulation.[3][7] The hydrophilic nature of the PEG8 spacer helps to counteract the hydrophobicity of the payload, thereby improving the overall solubility of the ADC and reducing its propensity to aggregate.[2][3][7] This allows for the use of higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate.[3][8]
Improved Pharmacokinetics and Therapeutic Index
The pharmacokinetic profile of an ADC is a critical determinant of its efficacy and safety. PEGylation, including the use of PEG8 spacers, can significantly improve an ADC's PK profile.[2] The hydrophilic PEG chain creates a hydration shell around the payload, which can shield it from non-specific interactions and enzymatic degradation, leading to a longer circulation half-life and reduced clearance.[3][9]
Studies have systematically evaluated the impact of PEG linker length on ADC clearance. A notable trend is that increasing PEG length generally leads to decreased clearance, with a plateau effect often observed around the PEG8 length, suggesting it provides a near-optimal balance for improving exposure.[10] This improved pharmacokinetic profile can lead to a wider therapeutic index, defined as the ratio between the maximum tolerated dose and the minimum effective dose.[11][12][13] By reducing non-specific uptake and toxicity, PEG8-containing ADCs can often be administered at higher doses, leading to greater tumor exposure and efficacy.[10]
Optimized Spatial Separation and Homogeneity
The defined length of the PEG8 spacer provides optimal spatial separation between the antibody and the cytotoxic payload.[2] This separation can minimize steric hindrance, ensuring that the antibody's binding affinity to its target antigen is not compromised by the bulky drug molecule.[2] Furthermore, the use of monodisperse PEG linkers, such as PEG8, as opposed to polydisperse PEG mixtures, results in a more homogeneous ADC product.[3] This homogeneity is a critical quality attribute, as it leads to improved batch-to-batch reproducibility and a more predictable safety and efficacy profile.[14]
Quantitative Data on the Impact of PEG Linker Length
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | [3] |
| PEG2 | ~10 | [3] |
| PEG4 | ~7 | [3] |
| PEG8 | ~5 | [3][10] |
| PEG12 | ~5 | [3][10] |
| PEG24 | ~5 | [3] |
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | [3] |
| Karpas-299 | PEG2 | ~10 | [3] |
| Karpas-299 | PEG4 | ~10 | [3] |
| Karpas-299 | PEG8 | ~10 | [3] |
| Karpas-299 | PEG12 | ~10 | [3] |
| Karpas-299 | PEG24 | ~10 | [3] |
| ADC with Linker | Survival Rate (at 20 mg/kg) | Reference |
| No PEG | 0% | [10] |
| PEG4 | 15% | [10] |
| PEG8 | 100% | [10] |
| PEG12 | 100% | [10] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and evaluation of ADCs. Below are representative methodologies for key experiments.
Synthesis of a Maleimide-PEG8-NHS Ester Linker
This protocol outlines the synthesis of a common heterobifunctional PEG8 linker used in ADC development.
Materials:
-
α-Amino-ω-carboxyl-PEG8
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Synthesis of Maleimido-PEG8-acid:
-
Dissolve α-Amino-ω-carboxyl-PEG8 and a molar excess of maleic anhydride in anhydrous DCM.
-
Add TEA and stir the reaction mixture at room temperature overnight.
-
Purify the product by silica (B1680970) gel chromatography to obtain Maleimido-PEG8-acid.[3]
-
-
Synthesis of Maleimide-PEG8-NHS ester:
-
Dissolve the Maleimido-PEG8-acid, DCC, and NHS in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield the Maleimide-PEG8-NHS ester.[3][15][16]
-
ADC Conjugation and Purification
This protocol describes the conjugation of a thiol-containing payload to an antibody via a discrete PEG8 linker.
Materials:
-
Monoclonal antibody in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG8-Payload linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
-
Quenching reagent (e.g., L-cysteine)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.[3]
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG8-Payload linker in a suitable solvent (e.g., DMSO).
-
Add the linker solution to the reduced antibody solution at a defined molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[]
-
-
Quenching:
-
Add an excess of a quenching reagent like L-cysteine to react with any unreacted maleimide (B117702) groups.[18]
-
-
Purification:
-
Purify the resulting ADC from unreacted linker, payload, and quenching reagent using an SEC column equilibrated with PBS, pH 7.4.[3]
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line
-
96-well plates
-
Cell culture medium
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]
-
-
ADC Treatment:
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[19]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.[1]
-
Pharmacokinetic Study in Rats
This protocol outlines a typical PK study to evaluate the in vivo behavior of an ADC.
Materials:
-
Sprague-Dawley rats
-
ADC solution for intravenous administration
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
ELISA kit for ADC quantification
Procedure:
-
Animal Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.[2]
-
-
Plasma Preparation:
-
Process the blood samples to isolate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.[3]
-
-
ADC Quantification:
-
Data Analysis:
Visualizing Key Processes with Graphviz
ADC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of an ADC using a heterobifunctional PEG8 linker.
Intracellular Trafficking and Payload Release of a Cleavable ADC
This diagram depicts the mechanism of action of an ADC with a cleavable linker, such as the one found in loncastuximab tesirine (B3181916), which is cleaved by lysosomal enzymes.[4][5][25]
Case Study: Loncastuximab Tesirine (Zynlonta®)
Loncastuximab tesirine is an FDA-approved ADC for the treatment of relapsed or refractory large B-cell lymphoma.[4] Its design incorporates a PEG8 spacer within its cleavable linker, highlighting the clinical relevance of this technology. The linker, SG3249 (tesirine), connects the anti-CD19 antibody to a pyrrolobenzodiazepine (PBD) dimer payload.[14][25] The linker consists of a maleimide for conjugation to the antibody, the PEG8 spacer to enhance physicochemical properties, and a valine-alanine dipeptide that is susceptible to cleavage by lysosomal proteases like cathepsin B.[4][25] This design ensures stability in circulation and facilitates the targeted release of the potent PBD payload within the tumor cells.[5]
Conclusion
The PEG8 spacer plays a multifaceted and strategic role in the design of modern ADCs. Its ability to improve solubility, reduce aggregation, and optimize pharmacokinetic properties addresses some of the most significant challenges associated with the development of these complex biotherapeutics. As evidenced by its inclusion in clinically successful ADCs, the PEG8 linker provides a well-balanced set of properties that contribute to an improved therapeutic index. For researchers and drug developers, a thorough understanding of the impact of PEG8 and other PEG linkers is crucial for the rational design of the next generation of safer and more effective Antibody-Drug Conjugates.
References
- 1. njbio.com [njbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Loncastuximab tesirine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. youtube.com [youtube.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 13. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. lookchem.com [lookchem.com]
- 16. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Whole body Physiologically based Pharmacokinetic Model for Antibody drug conjugates - model development and validation in rat [page-meeting.org]
- 23. Development of a Translational Physiologically Based Pharmacokinetic Model for Antibody-Drug Conjugates: a Case Study with T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Method development of a novel PK assay for antibody-conjugated drug measurement of ADCs using peptide-linker drug analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. How to find the core components of Loncastuximab tesirine? [synapse.patsnap.com]
A Technical Guide to Cleavable Linker Chemistry in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload.[1] This linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while also enabling efficient payload release at the tumor site.[2][3] Cleavable linkers are a cornerstone of modern ADC design, engineered to break and release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[4][5] This guide provides an in-depth exploration of the core chemistries, mechanisms, and evaluation methodologies for the principal classes of cleavable linkers used in ADC development.
Core Principles of Cleavable Linkers
Cleavable linkers are designed to exploit the physiological differences between the extracellular environment (blood plasma) and the intracellular compartments of tumor cells.[6] The success of these linkers hinges on their ability to effectively differentiate between circulatory and target-cell conditions.[4] The primary strategies for achieving this controlled release involve sensitivity to pH, specific enzymes, or the intracellular reducing environment.[7][8]
Ideal properties of a cleavable linker include:
-
High Plasma Stability: The linker must remain intact during circulation to prevent premature payload release, which can cause systemic toxicity.[1][]
-
Efficient Cleavage at Target Site: Rapid and complete cleavage is required upon reaching the tumor to ensure the payload is released in its fully active form.[10]
-
Good Solubility: The linker should not contribute to the aggregation of the ADC, a common issue with hydrophobic payloads.[10]
-
Controlled Release Kinetics: The rate of drug release can be modulated by linker design to optimize the therapeutic window.[11]
Major Classes of Cleavable Linkers
This class of linkers leverages the pH gradient between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[12][]
-
Chemistry and Mechanism: The most common acid-labile functional group is the hydrazone bond .[12] These linkers are designed to be stable at neutral pH but undergo rapid hydrolysis in the acidic environment of the lysosome following ADC internalization, triggering payload release.[][14] This strategy was employed in the first-ever approved ADC, Gemtuzumab ozogamicin (B1678132) (Mylotarg®).[12][15]
-
Advantages and Limitations: The primary advantage is a straightforward, non-enzymatic release mechanism. However, hydrazone linkers have demonstrated a tendency for slow hydrolysis in the bloodstream, leading to gradual, off-target drug release and potential systemic toxicity.[12][15] This has led to them being largely superseded by more stable linker chemistries in newer ADCs.[12]
Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are highly expressed in lysosomes or the tumor microenvironment, offering superior plasma stability compared to early acid-labile linkers.[16][17]
-
Peptide-Based Linkers: This is the most widely used class of enzymatically cleavable linkers.[]
-
Chemistry and Mechanism: These linkers typically incorporate a dipeptide sequence, most commonly valine-citrulline (Val-Cit) , which is efficiently cleaved by the lysosomal protease Cathepsin B .[][20] Cathepsin B is often overexpressed in various tumor cells.[10] To ensure the release of an unmodified payload, the dipeptide is frequently connected to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[16] Following enzymatic cleavage of the dipeptide, the PABC spacer spontaneously undergoes a 1,6-elimination reaction to release the free drug.[16][17]
-
Clinical Relevance: The Val-Cit linker has been successfully incorporated into several FDA-approved ADCs, including Brentuximab vedotin (Adcetris®) and Polatuzumab vedotin (Polivy®).[7][20]
-
-
β-Glucuronide Linkers: This strategy utilizes the enzyme β-glucuronidase (GUSB), which is abundant in lysosomes and also found in the necrotic regions of some tumors.[4][21]
-
Chemistry and Mechanism: A β-glucuronic acid moiety is linked to a self-immolative spacer (like PABC) and the payload.[21] Upon cleavage of the glycosidic bond by GUSB, the spacer releases the active drug.[17][21]
-
Advantages: These linkers are highly hydrophilic, which can help mitigate aggregation issues associated with hydrophobic payloads and improve the ADC's pharmacokinetic profile.[21][22] They have demonstrated excellent plasma stability and potent anti-tumor activity in preclinical models.[23][24]
-
This approach exploits the significant difference in reducing potential between the extracellular space and the intracellular cytoplasm.[12]
-
Chemistry and Mechanism: These linkers contain a disulfide bond (-S-S-).[] The concentration of the reducing agent glutathione (B108866) (GSH) is approximately 1000-fold higher inside a cell (1-10 mM) than in the blood plasma (~5 µM).[26][] This high intracellular GSH concentration rapidly reduces the disulfide bond, cleaving the linker and freeing the payload.[][]
-
Advantages and Modulations: Disulfide linkers generally exhibit good serum stability.[][28] The kinetics of drug release can be fine-tuned by introducing steric hindrance around the disulfide bond to increase its stability in circulation.[11]
Data Summary: Comparative Stability and Efficacy
The choice of linker significantly impacts the stability and performance of an ADC. The following tables summarize representative quantitative data from the literature.
Table 1: Plasma Stability of Different Cleavable Linkers
| Linker Type | Linker Example | ADC Example | Plasma Half-Life (t½) | Species | Citation(s) |
| Peptide | Val-Cit-PABC | MMAE Conjugate | ~230 days (human), 80 hours (mouse) | Human, Mouse | [4] |
| Peptide | Phe-Lys-PABC | MMAE Conjugate | ~30 days (human), 12.5 hours (mouse) | Human, Mouse | [4] |
| β-Glucuronide | Glucuronide-MMAF | c1F6-MMAF | 81 days (extrapolated) | Rat | [23] |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Known for lower stability, gradual release | Human | [12][15] |
| Disulfide | SPDB | DM4 Conjugate | Generally high, tunable by steric hindrance | - | [11][] |
Table 2: Preclinical Efficacy of ADCs with Cleavable Linkers
| ADC | Linker Type | Target | Tumor Model | Efficacy Metric | Citation(s) |
| cAC10-9a | β-Glucuronide | CD30 | Karpas 299 Lymphoma | Cures at ≥0.5 mg/kg | [23] |
| c1F6-9b | β-Glucuronide | CD70 | Renal Cell Carcinoma | Efficacious at 0.75 mg/kg | [23] |
| BR96-Dox | Hydrazone (pH-sensitive) | Lewis Y | Various Xenografts | Demonstrated activity, but off-target toxicity | [][29] |
| Adcetris | Val-Cit (Peptide) | CD30 | Hodgkin Lymphoma | Clinically approved, high potency | [] |
Key Experimental Protocols for Linker Evaluation
Evaluating the performance of a linker is a critical step in ADC development. Standardized assays are used to assess stability, payload release, and efficacy.[3]
-
Objective: To determine the rate of drug deconjugation from the ADC in plasma.[3]
-
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[3]
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).[3]
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Common analytical methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure total antibody and intact, drug-conjugated antibody.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To separate ADC species with different drug-to-antibody ratios (DAR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To precisely identify and quantify the ADC, free payload, and metabolites.
-
-
-
Data Analysis: The percentage of intact ADC remaining over time is plotted, and the half-life (t½) is calculated.
-
Objective: To confirm the intended cleavage mechanism and measure the rate of payload release under specific conditions.
-
Methodology:
-
Incubate the ADC in a buffered solution mimicking the target environment:
-
For pH-sensitive linkers: Incubate at acidic pH (e.g., pH 5.0) versus neutral pH (pH 7.4).[]
-
For enzyme-sensitive linkers: Incubate in the presence of the target enzyme (e.g., Cathepsin B, β-glucuronidase).[16]
-
For disulfide linkers: Incubate with a reducing agent like glutathione (GSH).[]
-
-
Collect samples over time.
-
Quench the reaction and analyze the samples by LC-MS or HPLC to quantify the concentration of the released payload.
-
-
Objective: To measure the potency and target-specificity of the ADC against cancer cell lines.
-
Methodology:
-
Plate antigen-positive and antigen-negative cancer cells in multi-well plates.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate for a period sufficient to allow for internalization and payload-induced cell death (typically 72-120 hours).
-
Measure cell viability using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Plot cell viability versus ADC concentration and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line. A potent ADC will have a low IC₅₀ value on antigen-positive cells and a much higher IC₅₀ on antigen-negative cells.
-
Conclusion
The linker is a critical design feature that dictates the therapeutic index of an ADC.[1] Cleavable linkers offer the significant advantage of releasing an unmodified, potent payload, which can also exert a "bystander effect" by diffusing into adjacent antigen-negative tumor cells.[3] The evolution from first-generation acid-labile linkers to highly stable and specific enzyme-cleavable systems like Val-Cit and β-glucuronide linkers has been instrumental in the clinical success of modern ADCs.[12][16] The optimal choice of a cleavable linker requires a careful balance between plasma stability and efficient, site-specific payload release, tailored to the specific antibody, payload, and target antigen biology.[16][29] Continued innovation in linker chemistry will undoubtedly lead to the development of even safer and more effective ADC therapies.
References
- 1. adcreview.com [adcreview.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. njbio.com [njbio.com]
- 12. chempep.com [chempep.com]
- 14. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 15. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 22. mdpi.com [mdpi.com]
- 23. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 28. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 29. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Drug Delivery: A Technical Guide to the p-Aminobenzylcarbamate Self-Immolative Spacer
For Immediate Release
[City, State] – December 6, 2025 – In the intricate world of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the precise and controlled release of potent payloads at the site of action is paramount. The p-aminobenzylcarbamate (PABC) self-immolative spacer has emerged as a cornerstone technology, enabling the stable linkage of drugs to their delivery vehicles and their subsequent rapid and traceless release within target cells. This technical guide provides an in-depth exploration of the PABC spacer's function, mechanism, and the experimental methodologies crucial for its implementation and evaluation in drug development.
Core Function: A Controlled Demolition for Precise Payload Release
The primary role of the PABC self-immolative spacer is to act as a stable bridge between a targeting moiety, such as a monoclonal antibody, and a cytotoxic drug. This linkage ensures the drug remains inactive and securely attached during systemic circulation, thereby minimizing off-target toxicity. The ingenious design of the PABC spacer allows for a triggered, rapid, and irreversible decomposition, or "self-immolation," only after a specific activation event, typically enzymatic cleavage of an adjacent linker, within the target cell. This controlled release is fundamental to widening the therapeutic window of ADCs, allowing for higher drug doses with a more favorable safety profile.
The self-immolation process is initiated following the cleavage of a trigger group, which is most commonly a peptide sequence recognized by lysosomal proteases like Cathepsin B. This cleavage unmasks an aniline (B41778) nitrogen on the PABC moiety, initiating a cascade of electronic rearrangements.
The mechanism proceeds via a 1,6-elimination reaction. The unmasked aniline nitrogen donates its lone pair of electrons into the aromatic ring, leading to the expulsion of the carbamate-linked drug and the formation of an unstable aza-quinone methide intermediate. This intermediate is subsequently hydrolyzed, releasing carbon dioxide and regenerating p-aminobenzyl alcohol. This "traceless" release of the unmodified drug is a key advantage of the PABC spacer.
Quantitative Analysis of PABC-Mediated Drug Release
The efficiency of drug release is a critical parameter in the design of ADCs. While direct kinetic data for the self-immolation of the PABC spacer itself is not extensively published in comparative tables, the overall release of the payload from a trigger-PABC-drug construct is routinely measured. The stability of the entire linker system in plasma is a key indicator of its performance.
| Linker-Payload | Matrix | Stability Metric | Result |
| Trastuzumab-vc-MMAE | Rat Plasma | % Payload Release | Decrease in payload observed over 7 days, indicating linker cleavage.[1] |
| Ab095-Val-Cit-PABC-MMAE | Human and Cynomolgus Monkey Plasma | % Released MMAE | <1% after 6 days, demonstrating high stability. |
| Ab095-Val-Cit-PABC-MMAE | Rat Plasma | % Released MMAE | 2.5% after 6 days, showing species-specific differences in stability. |
| 15 different vc-MMAE ADCs | Human Plasma | Median % High Molecular Weight Species (HMWS) after 6 days | 24.2%, indicating a tendency for aggregation that can be antibody-dependent.[2] |
| 15 different vc-MMAE ADCs | Rat Plasma | Median % High Molecular Weight Species (HMWS) after 6 days | 25.3%[2] |
Experimental Protocols
Synthesis of a Val-Cit-PABC Drug-Linker Conjugate
A common application of the PABC spacer is in conjunction with a Cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, linked to the potent anti-mitotic agent monomethyl auristatin E (MMAE).
Workflow for the Synthesis of Mc-Val-Cit-PABC-MMAE:
References
The Core of Targeted Cancer Therapy: An In-depth Technical Guide to Auristatin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
Auristatins, a class of highly potent synthetic analogs of the marine natural product dolastatin 10, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs). Their profound cytotoxicity, which prevents their use as standalone chemotherapeutics, is strategically harnessed in ADCs to enable targeted delivery to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window. This guide provides a comprehensive technical overview of auristatin-based ADCs, encompassing their mechanism of action, key derivatives, experimental protocols, and clinical significance.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The primary mechanism of action of auristatin-based ADCs is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] This process is initiated by the specific binding of the ADC's monoclonal antibody (mAb) component to a tumor-associated antigen on the cancer cell surface, followed by internalization, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and the auristatin payload is cleaved, releasing the active drug into the cytoplasm.[1]
Microtubule Disruption and Mitotic Arrest
Released auristatins, such as the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are potent inhibitors of tubulin polymerization. By binding to tubulin, they prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[2]
Induction of Apoptosis
Auristatin-induced apoptosis is a complex process involving multiple signaling pathways. Studies have shown that auristatins can up-regulate the expression of pro-apoptotic proteins such as p21WAF1 and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[3] This shift in the balance of pro- and anti-apoptotic signals leads to the activation of the caspase cascade, including the cleavage of caspase-3 and PARP, culminating in programmed cell death.[4][5]
Immunogenic Cell Death (ICD) and Endoplasmic Reticulum (ER) Stress
Beyond direct cytotoxicity, auristatin-based ADCs can also induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[6] This is, in part, mediated by the induction of endoplasmic reticulum (ER) stress. The disruption of the microtubule network can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR).[6] Prolonged ER stress activates signaling pathways involving IRE1 and JNK, which can contribute to apoptosis and the release of damage-associated molecular patterns (DAMPs) that attract and activate immune cells.[6][7][8]
Caption: General mechanism of action of auristatin-based ADCs.
Key Auristatin Derivatives: MMAE vs. MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the two most prominent auristatin derivatives used in ADC development. While structurally similar, a key difference at the C-terminus—MMAF has a charged phenylalanine residue whereas MMAE is neutral—leads to distinct pharmacological properties.[3][9]
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Reference(s) |
| Cell Permeability | High | Low | [10] |
| Bystander Effect | Potent | Limited | [10] |
| In Vitro Potency (as free drug) | High | Lower than MMAE | [10] |
| Systemic Toxicity | Potentially higher | Potentially lower | [11] |
Quantitative Data on Auristatin-Based ADCs
The efficacy of auristatin-based ADCs has been extensively evaluated in preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs
| ADC | Target Antigen | Payload | Cell Line | IC50 (ng/mL) | Reference(s) |
| cAC10-vcMMAE | CD30 | MMAE | Karpas 299 | ~10 | [10] |
| cAC10-vcMMAF | CD30 | MMAF | Karpas 299 | ~10 | [10] |
| Trastuzumab-vcMMAE | HER2 | MMAE | SK-BR-3 | ~20 | [12] |
| Trastuzumab-vcMMAF | HER2 | MMAF | BT-474 | 4.77 | [13] |
| L49-vcMMAE | p97 | MMAE | SK-MEL-5 | 7.1 | [14] |
| L49-vcMMAF | p97 | MMAF | SK-MEL-5 | 0.7 | [14] |
Table 2: In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models
| ADC | Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| cAC10-vcMMAE | Karpas 299 (ALCL) | 1 | Single dose | Complete regression | [10] |
| Trastuzumab-auristatin | HCC1954 (Breast) | 5 | Single dose | Significant regression | [15] |
| BAY 1187982 (FGFR2-ADC) | SNU-16 (Gastric) | 5 | Q4D x 3 | Partial regression in >90% of animals | [16] |
| PF-06804103 (HER2-ADC) | Multiple breast cancer xenografts | 0.3 - 10 | Single dose | Potent anti-tumor activity | |
| Anti-Ly6E ADC | SW900 (Lung) | 1 | Single dose | Significant tumor growth delay |
Table 3: Clinical Efficacy of Approved Auristatin-Based ADCs
| Drug Name (Trade Name) | Target Antigen | Payload | Indication | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Patient Population | Reference(s) |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin Lymphoma (r/r) | 75% | 6.7 months | Relapsed/refractory classical Hodgkin Lymphoma | |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Systemic ALCL (r/r) | 86% | 12.6 months | Relapsed/refractory systemic Anaplastic Large Cell Lymphoma | |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Urothelial Cancer (la/m) | 44% | 7.6 months | Locally advanced or metastatic urothelial cancer, previously treated | |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Diffuse Large B-cell Lymphoma (r/r) | 40% (in combination with BR) | 10.3 months | Relapsed/refractory DLBCL, in combination with bendamustine (B91647) and rituximab | |
| Tisotumab vedotin (Tivdak™) | Tissue Factor | MMAE | Cervical Cancer (r/m) | 24% | 8.3 months | Recurrent or metastatic cervical cancer with disease progression on or after chemotherapy | |
| Belantamab mafodotin (Blenrep®) | BCMA | MMAF | Multiple Myeloma (r/r) | 31% | - | Relapsed or refractory multiple myeloma, previously treated with ≥4 prior therapies | |
| Disitamab vedotin (Aidexi®) | HER2 | MMAE | Urothelial Carcinoma (la/m) | 50.8% | 7.3 months | HER2-expressing locally advanced or metastatic urothelial carcinoma, previously treated |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of auristatin-based ADCs.
Protocol 1: ADC Conjugation via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a maleimide-functionalized auristatin derivative to a monoclonal antibody through the reduction of interchain disulfide bonds.
1. Antibody Preparation and Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution at a molar ratio of 2-3 moles of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column or tangential flow filtration.
2. Conjugation Reaction:
-
Dissolve the maleimide-functionalized auristatin-linker payload in an organic solvent like DMSO.
-
Add the payload solution to the reduced antibody solution at a molar ratio of 4-8 moles of payload per mole of antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
3. Purification and Characterization:
-
Purify the ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic activity of an auristatin-based ADC on cancer cells.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC and a negative control (e.g., non-targeting ADC or vehicle) in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of an auristatin-based ADC in a mouse xenograft model.
1. Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
2. ADC Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the ADC, vehicle control, and a non-binding ADC control intravenously at the desired dose and schedule.
3. Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
4. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor growth between the groups.
Protocol 4: Plasma Stability Assay
This protocol outlines a method to assess the stability of the ADC linker in plasma.
1. Incubation:
-
Incubate the ADC in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
2. Sample Processing:
-
For measurement of intact ADC, capture the ADC from the plasma using protein A beads.
-
For measurement of released payload, precipitate the plasma proteins using acetonitrile (B52724) and collect the supernatant.
3. Analysis:
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates linker instability.
-
Quantify the released payload in the supernatant by LC-MS/MS.
4. Data Analysis:
-
Plot the average DAR or the concentration of released payload over time to determine the stability of the ADC in plasma.
Visualizing the ADC Development and Evaluation Workflow
The preclinical development of an auristatin-based ADC is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow.
Caption: Preclinical development workflow for auristatin-based ADCs.
Signaling Pathway of Auristatin-Induced Apoptosis and ER Stress
The following diagram illustrates the key signaling events initiated by auristatin-mediated microtubule disruption, leading to apoptosis and the induction of immunogenic cell death.
Caption: Signaling pathways in auristatin-induced cell death.
Conclusion
Auristatin-based ADCs represent a highly successful class of targeted cancer therapies, with several approved drugs and many more in clinical development. Their potent mechanism of action, coupled with the specificity of monoclonal antibodies, allows for effective tumor cell killing while minimizing collateral damage to healthy tissues. The choice of auristatin derivative, linker technology, and target antigen are all critical parameters that must be carefully optimized to maximize the therapeutic index. The experimental protocols and data presented in this guide provide a framework for the rational design and preclinical evaluation of the next generation of auristatin-based ADCs, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. google.com [google.com]
- 5. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Approved Antibody–Drug Conjugates (ADCs) and In Clinical Trials - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Signaling pathways involved in endoplasmic reticulum stress-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of ER stress-induced apoptotic and inflammatory responses via YAP/TAZ-mediated control of the TRAIL-R2/DR5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. championsoncology.com [championsoncology.com]
- 13. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 14. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of Cleavable Linkers: A Technical Guide for Drug Development Professionals
Executive Summary
The bystander effect, a pivotal mechanism in the efficacy of antibody-drug conjugates (ADCs), describes the killing of antigen-negative tumor cells by the cytotoxic payload released from an antigen-positive target cell. This phenomenon is predominantly mediated by ADCs equipped with cleavable linkers, which are designed to release their potent cargo upon internalization into the target cell. The subsequent diffusion of the membrane-permeable payload to adjacent cells can overcome tumor heterogeneity, a significant challenge in cancer therapy. This technical guide provides an in-depth exploration of the bystander effect, detailing the underlying mechanisms, the critical role of cleavable linkers and payload properties, and the experimental methodologies to quantify this effect. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and ADC development.
Introduction: The Challenge of Tumor Heterogeneity and the Role of the Bystander Effect
Solid tumors are complex and dynamic ecosystems characterized by significant intercellular heterogeneity in antigen expression.[1] This variability can limit the efficacy of targeted therapies like ADCs, as cells with low or no antigen expression may escape direct targeting. The bystander effect offers a compelling solution to this challenge by extending the cytotoxic activity of an ADC beyond the antigen-expressing cell population.[2] ADCs with cleavable linkers can release their payload into the tumor microenvironment, allowing the cytotoxic agent to permeate and kill neighboring antigen-negative cells.[1] This mechanism effectively broadens the therapeutic reach of the ADC, potentially leading to more profound and durable anti-tumor responses.[2]
The Molecular Machinery of the Bystander Effect
The bystander effect is a multi-step process orchestrated by the design of the ADC, particularly the linker and the payload.
The Critical Role of Cleavable Linkers
Cleavable linkers are the linchpin of the bystander effect, engineered to be stable in systemic circulation but labile within the tumor microenvironment or inside the target cell.[3] This controlled release is crucial for delivering the payload to the intended site of action while minimizing off-target toxicity.[4] There are two main classes of cleavable linkers:
-
Chemically Labile Linkers: These linkers are sensitive to the specific chemical conditions within the tumor microenvironment or intracellular compartments.
-
Acid-sensitive linkers (e.g., hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[5]
-
Reducible linkers (e.g., disulfide bonds): These linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which are abundant in the cytoplasm.[6]
-
-
Enzyme-cleavable Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes overexpressed in tumor cells or their lysosomes.[3]
-
Cathepsin-cleavable linkers (e.g., valine-citrulline (vc) and Gly-Gly-Phe-Gly (GGFG)): These are the most common type of enzyme-cleavable linkers, readily cleaved by lysosomal proteases like cathepsin B.[5][7] The valine-citrulline dipeptide is a well-established motif used in several approved ADCs.[7]
-
β-glucuronidase-cleavable linkers: These linkers are designed to be cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment of some cancers.[8]
-
The choice of cleavable linker significantly impacts the release rate and location of the payload, thereby influencing the magnitude of the bystander effect.[9]
Payload Properties Dictating Bystander Efficacy
For the bystander effect to occur, the released payload must be able to traverse cell membranes to reach neighboring cells.[10] Key physicochemical properties of the payload that govern its bystander potential include:
-
Membrane Permeability: The payload must be sufficiently lipophilic and ideally neutral or uncharged to passively diffuse across the lipid bilayers of the lysosome and the cell membrane.[11] Highly charged molecules are generally membrane-impermeable and thus incapable of inducing a bystander effect.[12]
-
Potency: Highly potent payloads are effective at sub-nanomolar concentrations, meaning that even a small amount of diffused drug can be sufficient to kill bystander cells.[9]
-
Hydrophobicity: While a degree of hydrophobicity is necessary for membrane permeability, excessive hydrophobicity can lead to ADC aggregation and rapid clearance from circulation.[11] A balance must be struck to ensure both stability and bystander activity.
Common payloads with significant bystander effects include auristatins (e.g., monomethyl auristatin E or MMAE) and certain topoisomerase I inhibitors (e.g., deruxtecan (B607063) or DXd, and SN-38).[10][13] In contrast, payloads like MMAF, which is more hydrophilic, exhibit a reduced bystander effect.[10]
Signaling Pathways of Key Bystander Payloads
The cytotoxic payloads that mediate the bystander effect induce apoptosis in both target and bystander cells through distinct signaling pathways.
Monomethyl Auristatin E (MMAE)
MMAE is a potent anti-tubulin agent that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14]
Caption: MMAE induces apoptosis by disrupting microtubule polymerization.
Deruxtecan (DXd)
DXd is a topoisomerase I inhibitor. Its mechanism involves trapping the topoisomerase I-DNA complex, leading to DNA double-strand breaks and apoptosis.[15][16]
Caption: DXd induces apoptosis via inhibition of topoisomerase I.
SN-38
SN-38, the active metabolite of irinotecan, is also a topoisomerase I inhibitor that induces apoptosis through DNA damage.[1] Its signaling can also involve the p53 pathway.[1]
Caption: SN-38 induces apoptosis through DNA damage and p53 activation.
Quantifying the Bystander Effect: Experimental Protocols and Data
A variety of in vitro and in vivo assays are employed to characterize and quantify the bystander effect of ADCs.
In Vitro Co-Culture Bystander Assay
This is a foundational assay to directly measure the killing of antigen-negative cells in the presence of antigen-positive cells.[17]
Experimental Workflow:
Caption: Workflow for the in vitro co-culture bystander assay.
Detailed Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[18]
-
Co-Culture Seeding: Seed the Ag+ and Ag- cells together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1).[19]
-
ADC Treatment: After cell adherence, treat the co-cultures with a serial dilution of the ADC. Include untreated controls and controls with only Ag+ or Ag- cells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Quantify the viability of the Ag- cell population using methods such as:
-
High-Content Imaging: Automated microscopy to count the number of viable fluorescent Ag- cells over time.[7]
-
Flow Cytometry: After harvesting the cells, differentiate the two populations based on the fluorescent marker and use a viability dye (e.g., propidium (B1200493) iodide) to determine the percentage of dead Ag- cells.[7]
-
-
Data Analysis: Plot the percentage of viable Ag- cells against the ADC concentration to determine the IC50 value for the bystander effect.
Quantitative Data Summary:
| ADC | Linker-Payload | Ag+ Cell Line | Ag- Cell Line | Bystander IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | ~100 | [20] |
| cAC10-vcMMAE | vc-MMAE | Karpas 299 (CD30+) | Karpas-35R (CD30-) | Not explicitly stated, but potent bystander killing observed | [10] |
| PF-06804103 | Aur-101 | HER2+ models | - | More potent than T-DM1 in low HER2 models | [21] |
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic effect is mediated by a soluble factor (the released payload) secreted into the culture medium.[5]
Experimental Workflow:
References
- 1. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 15. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Synthesis of Val-Cit-PAB Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). Its sophisticated mechanism, which allows for stable drug conjugation in circulation and specific cleavage by lysosomal proteases like Cathepsin B within tumor cells, has made it a cornerstone of targeted cancer therapy. This in-depth technical guide provides a comprehensive overview of the synthesis pathway of the Val-Cit-PAB linker, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding for researchers and drug development professionals.
The Core Structure and Mechanism
The Val-Cit-PAB linker is a multi-component system designed for controlled, traceless drug release. It is comprised of:
-
Valine (Val): An amino acid that occupies the P2 position, interacting with the S2 subsite of the Cathepsin B active site.
-
Citrulline (Cit): This amino acid is recognized by Cathepsin B, and the peptide bond between Citrulline and the PAB group is the primary cleavage site.
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, which leads to the release of the active drug payload in its unmodified form.[1][2][3]
This precise mechanism ensures that the potent cytotoxic payload is delivered specifically to the target cancer cells, minimizing systemic toxicity.[4][]
General Synthesis Strategy
The synthesis of the Val-Cit-PAB linker is a multi-step process that can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2][] The general approach involves the sequential coupling of the amino acid and spacer components, often utilizing protecting groups to ensure regioselectivity and prevent unwanted side reactions. A common strategy involves the synthesis of an Fmoc-protected Val-Cit-PAB intermediate, which can then be further functionalized for conjugation to a payload and an antibody.[2][6]
Detailed Synthesis Pathway
The following diagram illustrates a common synthetic route for a Val-Cit-PAB linker precursor, Fmoc-Val-Cit-PAB.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of a Val-Cit-PAB linker precursor.
Protocol 1: Synthesis of Fmoc-Cit-PABOH
This protocol outlines the coupling of Fmoc-Citrulline to p-aminobenzyl alcohol.
-
Dissolution: Dissolve Fmoc-Citrulline (1.0 eq) and p-aminobenzyl alcohol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Fmoc Deprotection of Fmoc-Cit-PABOH
This step removes the Fmoc protecting group to allow for the subsequent coupling of Valine.
-
Dissolution: Dissolve the purified Fmoc-Cit-PABOH in DMF.
-
Piperidine Addition: Add an excess of piperidine (e.g., 20-50% v/v in DMF) to the solution.[2][6]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by HPLC or TLC.
-
Removal of Reagents: After completion, remove the DMF and excess piperidine under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can be used to azeotropically remove residual piperidine. The resulting H2N-Cit-PABOH is often used directly in the next step without further purification.[6]
Protocol 3: Synthesis of Fmoc-Val-Cit-PABOH
This protocol describes the coupling of Fmoc-Valine to the deprotected H2N-Cit-PABOH.
-
Activation of Valine: Activate Fmoc-Valine (1.1 eq) by converting it to an active ester, such as Fmoc-Val-OSu (N-hydroxysuccinimide ester), or by using a coupling agent like HATU in the presence of DIPEA.[6]
-
Coupling Reaction: Add the activated Fmoc-Valine to a solution of H2N-Cit-PABOH in DMF.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by HPLC.
-
Purification: Upon completion, the DMF is removed under reduced pressure. The residue is then purified by flash column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final Fmoc-Val-Cit-PABOH product.[6]
Quantitative Data Summary
The following table summarizes typical yields and purity data for the synthesis of Val-Cit-PAB linker intermediates, as reported in the literature.
| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) | Reference |
| 1 | Fmoc-Cit-PABOH | 70-85 | >95 | [6] |
| 2 | H2N-Cit-PABOH | Quantitative (used crude) | - | [6] |
| 3 | Fmoc-Val-Cit-PABOH | 80-90 | >95 | [6] |
In Vitro Cleavage Assay Workflow
To confirm the functionality of the synthesized Val-Cit-PAB linker, an in vitro cleavage assay using Cathepsin B is typically performed.
Detailed Protocol for In Vitro Cleavage Assay
-
Prepare Reaction Buffer: A buffer with a pH of 4.5-5.5, mimicking the lysosomal environment, is prepared (e.g., sodium acetate (B1210297) buffer).
-
Incubation: The Val-Cit-PAB-drug conjugate is incubated with purified Cathepsin B in the prepared buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The enzymatic reaction in each aliquot is stopped, for instance, by adding a protease inhibitor or by rapid pH change.
-
Analysis: The samples are analyzed by reverse-phase HPLC or LC-MS to separate and quantify the amount of released payload compared to the intact conjugate.
Conclusion
The synthesis of the Val-Cit-PAB linker is a well-established yet intricate process that is fundamental to the development of effective and safe antibody-drug conjugates. The methodologies outlined in this guide provide a solid foundation for researchers in the field. Careful optimization of reaction conditions and rigorous purification and analytical techniques are paramount to achieving high yields and purity, ultimately contributing to the successful construction of next-generation targeted cancer therapies.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Mal-PEG8-Val-Cit-PAB-MMAE (CAS Number: 2353409-69-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG8-Val-Cit-PAB-MMAE is a sophisticated drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its core components, mechanism of action, and relevant experimental protocols. It is designed to serve as a foundational resource for researchers and drug development professionals working in the field of targeted cancer therapy. The information presented herein is a synthesis of publicly available data and established scientific principles for ADCs.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This compound is a critical component in the construction of ADCs, representing a "payload-linker" system that is conjugated to a monoclonal antibody (mAb). This system consists of a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), a cleavable linker system, and a polyethylene (B3416737) glycol (PEG) spacer.
The key components of this compound are:
-
Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups on the antibody, typically on cysteine residues.
-
PEG8: An eight-unit polyethylene glycol spacer that enhances solubility and improves the pharmacokinetic profile of the resulting ADC.
-
Val-Cit: A dipeptide (valine-citrulline) linker that is specifically designed to be cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified cytotoxic drug.
-
MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 2353409-69-3 | [General supplier data] |
| Molecular Formula | C₈₁H₁₃₁N₁₁O₂₃ | |
| Molecular Weight | 1626.97 g/mol | |
| Purity | Typically >95% | [General supplier data] |
| Appearance | White to off-white solid | [General supplier data] |
| Solubility | Soluble in DMSO, DMF | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Note: It is recommended to prepare solutions fresh as the compound may be unstable in solution.
Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is a multi-step process that relies on the targeted delivery of the MMAE payload to cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized endosome containing the ADC traffics to and fuses with a lysosome. The lysosome provides an acidic environment rich in proteases.
-
Linker Cleavage: Within the lysosome, the Val-Cit dipeptide linker is cleaved by the lysosomal protease, Cathepsin B.
-
Payload Release: The cleavage of the Val-Cit linker triggers the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: Free MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Mechanism of action of an MMAE-based ADC.
Experimental Protocols
The following sections provide detailed protocols for key experiments involved in the development and characterization of ADCs using this compound.
Protocol for Antibody-Drug Conjugation
This protocol describes the conjugation of this compound to an antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS to a concentration of 5-10 mg/mL.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the antibody solution to a final concentration of 1-2 mM.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Dissolve this compound in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Equilibrate a desalting column with PBS.
-
Remove excess TCEP from the reduced antibody solution by passing it through the desalting column.
-
Immediately add the dissolved this compound to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Experimental Workflow for ADC Conjugation and Characterization
Caption: Workflow for ADC conjugation and characterization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro cytotoxicity of an ADC in cancer cell lines.
Materials:
-
Cancer cell lines (target antigen-positive and -negative)
-
Complete cell culture medium
-
ADC and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plate for 72-120 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a suitable curve-fitting software.
-
In Vivo Xenograft Model for Efficacy Studies
This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).
-
-
Treatment:
-
Administer the ADC, control antibody, or vehicle via an appropriate route (e.g., intravenous injection).
-
The dosing schedule will depend on the specific ADC and tumor model.
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
-
Quantitative Data (Representative)
The following tables present representative data for ADCs with similar linker-payload systems. The actual data for an ADC constructed with this compound will depend on the specific antibody, target antigen, and cancer cell line used.
Table 1: Representative In Vitro Cytotoxicity of a Val-Cit-MMAE ADC
| Cell Line | Target Antigen | IC₅₀ (ng/mL) |
| Cell Line A | High Expression | 10 - 50 |
| Cell Line B | Moderate Expression | 50 - 200 |
| Cell Line C | Low/No Expression | > 1000 |
Table 2: Representative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Control Antibody | 10 | 10 - 20 |
| ADC | 3 | 70 - 90 |
| ADC | 10 | > 95 (with tumor regression) |
Table 3: Representative Pharmacokinetic Parameters of a PEGylated ADC
| Parameter | Value |
| Clearance (mL/day/kg) | 5 - 15 |
| Half-life (days) | 3 - 7 |
| AUC (µg·day/mL) | 200 - 600 |
Note: The inclusion of a PEG8 spacer is expected to decrease clearance and increase the half-life of the ADC compared to non-PEGylated counterparts.
Conclusion
This compound is a highly versatile and effective drug-linker conjugate for the development of next-generation ADCs. Its design incorporates a stable and specific cleavage mechanism, a potent cytotoxic payload, and a pharmacokinetic-enhancing PEG spacer. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel ADCs for targeted cancer therapy. Further optimization of the antibody, conjugation strategy, and dosing regimen will be critical for the successful clinical translation of ADCs utilizing this advanced linker-payload system.
Methodological & Application
Application Notes and Protocols for IgG Conjugation with Mal-PEG8-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This protocol details the conjugation of a thiol-reactive Maleimide-PEG8-Val-Cit-PAB-MMAE (Mal-PEG8-vc-PAB-MMAE) linker-payload to a human immunoglobulin G (IgG) antibody. This specific linker-payload system incorporates a stable maleimide (B117702) group for covalent attachment to the antibody, a PEG8 spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, and the potent antimitotic agent monomethyl auristatin E (MMAE).[1][2][3] The controlled conjugation process is critical for producing a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which directly impacts its therapeutic efficacy and safety profile.[4]
This document provides a comprehensive, step-by-step protocol for the conjugation, purification, and characterization of an IgG-MMAE conjugate.
Experimental Protocols
The overall workflow for the conjugation of Mal-PEG8-Val-Cit-PAB-MMAE to an IgG antibody involves three main stages: antibody reduction, conjugation, and purification and analysis.
Caption: General workflow for the conjugation of this compound to an IgG antibody.
Antibody Reduction
This step involves the selective reduction of the interchain disulfide bonds of the IgG to generate free sulfhydryl (-SH) groups, which will serve as the sites for conjugation.[5][6] Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) are commonly used reducing agents.[5][7] The number of available sulfhydryl groups can be controlled by varying the molar equivalents of the reducing agent.[7]
Materials:
-
IgG antibody solution (e.g., 10 mg/mL in a suitable buffer like PBS)
-
Reducing agent: TCEP hydrochloride or DTT
-
Reduction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[7]
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the IgG solution in the Reduction Buffer.
-
Add the desired molar equivalents of TCEP or DTT to the antibody solution. For example, to achieve a target DAR of 4, a molar ratio of approximately 2.5 to 5 equivalents of TCEP to antibody can be used.[7]
-
Incubate the reaction mixture at 30-37°C for 30-120 minutes.[5][7] The optimal time and temperature may need to be determined empirically for each specific antibody.
-
Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column. Elute with the Reduction Buffer.
| Parameter | Recommended Range | Reference |
| Reducing Agent | TCEP or DTT | [5][7] |
| Molar Ratio (Agent:IgG) | 2.5 - 10 equivalents | [5][7] |
| Incubation Temperature | 30 - 37 °C | [5][7] |
| Incubation Time | 30 - 120 minutes | [5][7] |
Conjugation Reaction
The maleimide group of the linker-payload reacts with the newly generated free sulfhydryl groups on the antibody via a Michael addition reaction to form a stable thioether bond.[8][9] This reaction is highly specific for sulfhydryls at a pH range of 6.5-7.5.[9][10]
Materials:
-
Reduced IgG solution from the previous step
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetyl-cysteine or cysteine
Procedure:
-
Cool the reduced antibody solution on ice.
-
Add the this compound solution to the reduced antibody solution. A slight molar excess of the linker-payload (e.g., 1.2 to 1.5 equivalents per available sulfhydryl) is typically used.
-
Incubate the reaction mixture for 1-2 hours at 4°C or room temperature.[10][11]
-
Quench the reaction by adding a molar excess of a quenching reagent (e.g., 20-fold excess of N-acetyl-cysteine over the maleimide compound) to cap any unreacted maleimide groups.[5] Incubate for an additional 15-30 minutes.
| Parameter | Recommended Value | Reference |
| Molar Ratio (Linker:SH) | 1.2 - 1.5 equivalents | |
| Reaction Temperature | 4°C or Room Temperature | [10][11] |
| Reaction Time | 1 - 2 hours | [10][11] |
| Quenching Reagent | N-acetyl-cysteine or Cysteine | [5] |
Purification and Analysis
Purification is essential to remove unreacted linker-payload, quenching reagent, and any antibody aggregates that may have formed during the conjugation process.[4] Hydrophobic Interaction Chromatography (HIC) is a standard method for separating ADC species with different DARs, as the hydrophobicity of the conjugate increases with the number of attached drug molecules.[12][13][14] Size Exclusion Chromatography (SEC) can be used to remove aggregates and smaller impurities.
Purification using HIC:
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)[13]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[13]
-
Column: A suitable HIC column (e.g., Butyl-NPR)[14]
-
Gradient: A decreasing salt gradient is used to elute the ADC species, with lower DAR species eluting first.[4]
Characterization: The purified ADC should be characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined by Hydrophobic Interaction Chromatography (HIC-HPLC) or Reversed-Phase HPLC (RP-HPLC).[4][12] For HIC-HPLC, the weighted average of the peak areas corresponding to different DAR species is calculated.[15]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC-HPLC) is used to assess the purity of the ADC and quantify the percentage of aggregates.[16]
-
In vitro Cytotoxicity: The potency of the ADC is evaluated in cell-based assays using target antigen-expressing cancer cell lines.
| Analysis Method | Parameter Measured | Typical Outcome | Reference |
| HIC-HPLC | Drug-to-Antibody Ratio (DAR) | A distribution of species with DAR 0, 2, 4, 6, 8, with an average DAR of ~4.[17] | [12][14] |
| SEC-HPLC | Purity and % Aggregation | >95% monomeric ADC | [16] |
| Cell-based Assay | In vitro potency (IC50) | Potent cytotoxic activity on antigen-positive cells |
Mechanism of Action of MMAE
The cytotoxic payload, MMAE, exerts its cell-killing effect by disrupting the microtubule dynamics within cancer cells.[1][18]
Caption: Mechanism of action of an MMAE-containing ADC.
Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized through endocytosis.[18] The ADC is then trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the Val-Cit linker, releasing the active MMAE payload into the cytoplasm.[1][2] Free MMAE then binds to tubulin, inhibiting its polymerization into microtubules.[1][18] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death, or apoptosis.[18][19]
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. cellmosaic.com [cellmosaic.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Cysteine-Based Antibody Conjugation with Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of payloads to antibodies via the reaction of maleimide (B117702) linkers with native or engineered cysteine residues. This common bioconjugation strategy is a cornerstone in the development of Antibody-Drug Conjugates (ADCs).
Introduction
Cysteine-based conjugation is a widely adopted method for attaching cytotoxic drugs, fluorescent dyes, or other molecules to monoclonal antibodies (mAbs). This technique leverages the nucleophilic thiol group (-SH) of cysteine residues, which can be made available for conjugation through the reduction of interchain disulfide bonds or by engineering cysteine residues into the antibody sequence at specific sites.[][2][3] Maleimide-functionalized linkers are frequently used due to their high reactivity and specificity towards thiols under mild physiological conditions, forming a stable thioether bond.[][][5]
The number of drugs conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that influences the efficacy, toxicity, and pharmacokinetics of the resulting ADC.[6][7] Therefore, precise control over the conjugation process is essential. These notes provide protocols for both partial reduction of native disulfide bonds to generate a heterogeneous ADC and methods for site-specific conjugation to engineered cysteines for a more homogeneous product.
Principle of Thiol-Maleimide Conjugation
The core of this conjugation strategy is the Michael addition reaction between the thiol group of a cysteine residue and the double bond of a maleimide.[][] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[][] At a neutral pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[][]
However, the stability of the resulting thioether linkage can be a concern, as the retro-Michael reaction can lead to premature release of the payload.[8] Strategies to improve stability include the hydrolysis of the maleimide ring post-conjugation, which can be accelerated by modifications to the maleimide structure.[8]
Experimental Protocols
Protocol for Partial Reduction of Antibody and Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in an IgG1 antibody, followed by conjugation with a maleimide-functionalized payload. This method typically results in a heterogeneous mixture of ADCs with DAR values ranging from 0 to 8.[2][3][9]
Materials:
-
Monoclonal antibody (e.g., IgG1) at 10 mg/mL in PBS
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: 50 mM Sodium Borate, 50 mM NaCl, pH 8.0
-
Quenching Solution: N-acetylcysteine (NAC) or L-cysteine
-
Maleimide-activated payload dissolved in DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Start with a solution of the antibody at a concentration of 10 mg/mL.
-
To 4.8 mL of the antibody solution, add 600 µL of 500 mM sodium borate/500 mM NaCl buffer, pH 8.0.[10]
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh solution of the reducing agent (e.g., 100 mM DTT in water).[10]
-
Add a calculated amount of the reducing agent to the antibody solution. The molar excess of the reducing agent will determine the extent of reduction and the final DAR. A typical starting point is a 10-fold molar excess of TCEP or DTT per antibody.
-
Incubate the reaction mixture at 37°C for 30-90 minutes.[10][11] The optimal time should be determined empirically.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM DTPA.[10]
-
-
Conjugation Reaction:
-
Adjust the concentration of the reduced antibody to 2.5 mg/mL with cold PBS containing 1 mM DTPA.[10]
-
Prepare the maleimide-activated payload solution by diluting a DMSO stock to the desired concentration in an organic co-solvent like acetonitrile. The final reaction mixture should contain a controlled percentage of the organic solvent (e.g., 20%).[10]
-
Add the payload solution to the chilled, reduced antibody solution with gentle mixing. A typical molar ratio of payload to antibody is 9.5:1.[10]
-
Incubate the reaction on ice for 1 to 2 hours, protected from light.[10]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a 20-fold molar excess of a quenching agent like N-acetylcysteine over the maleimide payload.[10]
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated payload and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer, sterile-filtered, and stored at -80°C.[10]
-
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical parameter to assess. Several methods can be used:
-
UV-Vis Spectrophotometry: This is a simple and quick method based on the Beer-Lambert law. It requires measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and another wavelength specific to the drug) and using the known extinction coefficients of the antibody and the drug.[6][][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs. The weighted average DAR can be calculated from the peak areas of the different species.[6][][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the drug load distribution and can be used for both denaturing and non-denaturing analysis of the ADC.[6][][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to determine the DAR by analyzing the light and heavy chains of the antibody after reduction.[6][]
Data Presentation
The following tables summarize typical quantitative data obtained from cysteine-based antibody conjugation experiments.
Table 1: Example of DAR Values Obtained with Different Molar Equivalents of Reducing Agent.
| Molar Equivalents of TCEP | Average DAR (by HIC) |
| 2.5 | 2.1 |
| 5.0 | 3.8 |
| 10.0 | 5.5 |
| 20.0 | 7.2 |
Table 2: Comparison of DAR Measurement Techniques.
| ADC Sample | DAR by UV-Vis | DAR by HIC | DAR by LC-MS |
| ADC Batch 1 | 3.5 | 3.8 | 3.9 |
| ADC Batch 2 | 4.1 | 4.2 | 4.3 |
Table 3: Stability of Maleimide-Based ADC in Human Plasma.
| Time (days) | % Intact ADC Remaining |
| 0 | 100 |
| 1 | 95 |
| 7 | 85 |
| 14 | 78 |
Visualizations
Caption: Experimental workflow for cysteine-based antibody conjugation.
Caption: Thiol-maleimide conjugation reaction chemistry.
References
- 2. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 5. nbinno.com [nbinno.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 8. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Conjugations to Endogenous Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) using Mal-PEG8-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This powerful combination allows for the selective delivery of the cytotoxic payload to tumor cells that express a specific target antigen, thereby minimizing systemic toxicity and enhancing the therapeutic window.
This document provides detailed application notes and protocols for the development of ADCs utilizing the Mal-PEG8-Val-Cit-PAB-MMAE drug-linker. This system consists of:
-
A monoclonal antibody (mAb): Provides targeting specificity to a tumor-associated antigen.
-
Mal-PEG8 linker: A maleimide-activated polyethylene (B3416737) glycol (PEG) spacer that allows for covalent attachment to the antibody, typically via reduced interchain disulfide bonds. The PEG component enhances solubility and can improve pharmacokinetic properties.
-
Val-Cit-PAB cleavable linker: A dipeptide (valine-citrulline) linked to a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. This linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.
The targeted delivery and controlled release of MMAE make this drug-linker a widely used and clinically validated platform for ADC development.[1][2]
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound system is a multi-step process designed for targeted cytotoxicity:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the MMAE payload. The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular compartment rich in proteases.
-
Linker Cleavage: Within the lysosome, the Val-Cit dipeptide linker is cleaved by Cathepsin B or other lysosomal proteases.
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
-
Bystander Effect: The released MMAE, being membrane-permeable, can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[2][3]
Data Presentation
The following tables summarize key quantitative data for ADCs developed with the Val-Cit-PAB-MMAE linker system. It is important to note that these values can vary depending on the specific antibody, target antigen, cell line, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Val-Cit-PAB-MMAE ADCs in Various Cancer Cell Lines
| Cancer Cell Line | Target Antigen | IC50 (nM) | Reference |
| SKBR-3 (Breast Cancer) | HER2 | 0.0143 | [4] |
| BxPC-3 (Pancreatic Cancer) | Tissue Factor | 0.97 | [5] |
| PSN-1 (Pancreatic Cancer) | Tissue Factor | 0.99 | [5] |
| Capan-1 (Pancreatic Cancer) | Tissue Factor | 1.10 | [5] |
| Panc-1 (Pancreatic Cancer) | Tissue Factor | 1.16 | [5] |
| SKBR3 (Breast Cancer) | Not specified | 410.54 | [6] |
| HEK293 (Human Embryonic Kidney) | Not specified | 482.86 | [6] |
Table 2: Plasma Stability of ADCs with Val-Cit Linkers
| Linker Type | Plasma Source | Incubation Time | Payload Loss (%) | Reference |
| Val-Cit-PAB-MMAE | Rat | 1 week | 20% | [7] |
| Val-Cit | Mouse | 1 hour | Hydrolyzed | [4] |
| Val-Cit | Human | >7 days | Stable | [4] |
Table 3: In Vivo Tumor Growth Inhibition (TGI) of MMAE-based ADCs
| Tumor Model | Target Antigen | ADC Dose | TGI (%) | Reference |
| TNBC Xenograft | LIV-1 | 3 mg/kg | 57.0% | [8] |
| Human Colon, Breast, Ovarian, Lung, Pancreatic Xenografts | TEM8 | Not specified | Tumor shrinkage/eradication | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and characterization of ADCs using this compound.
Protocol 1: ADC Conjugation
This protocol describes the conjugation of the this compound drug-linker to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer: PBS with EDTA (e.g., 50 mM sodium phosphate (B84403), 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching reagent: N-acetylcysteine
-
Solvent for drug-linker: Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution at a concentration of 1-10 mg/mL in conjugation buffer. b. Add a 10-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds. d. Remove the excess TCEP by buffer exchange using a desalting column or TFF system equilibrated with conjugation buffer.
-
Drug-Linker Preparation: a. Dissolve the this compound in DMSO to a stock concentration of approximately 10 mM. This solution should be freshly prepared.[9]
-
Conjugation Reaction: a. To the reduced antibody, add the this compound solution to achieve a final molar ratio of drug-linker to antibody typically ranging from 5:1 to 10:1. The final DMSO concentration should be kept below 10% (v/v). b. Incubate the reaction mixture at 4°C or room temperature for 1-2 hours with gentle mixing.
-
Quenching: a. Add a 20-fold molar excess of N-acetylcysteine (relative to the drug-linker) to the reaction mixture to quench any unreacted maleimide (B117702) groups. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF. b. The purified ADC should be buffer exchanged into a formulation buffer suitable for storage (e.g., PBS).
-
Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the Drug-to-Antibody Ratio (DAR) (see Protocol 2). c. Analyze the purity and aggregation state by SEC-HPLC.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Method A: UV-Vis Spectroscopy (Average DAR)
Principle: This method relies on the differential absorbance of the antibody and the drug at specific wavelengths.[]
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Determine the extinction coefficients of the antibody at both wavelengths and the drug at both wavelengths.
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and simultaneous equations.
-
The average DAR is the molar ratio of the drug concentration to the antibody concentration.
Method B: Hydrophobic Interaction Chromatography (HIC) (DAR Distribution)
Principle: HIC separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.[11]
Procedure:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Establish a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to low ammonium sulfate in a phosphate buffer).
-
Inject the ADC sample and monitor the elution profile at 280 nm.
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
The average DAR can be calculated from the weighted average of the peak areas.
Method C: Liquid Chromatography-Mass Spectrometry (LC-MS) (Precise DAR and Mass Confirmation)
Principle: LC-MS provides the most accurate determination of the molecular weight of the intact ADC and its subunits, allowing for unambiguous DAR calculation.[1]
Procedure:
-
The ADC sample may be analyzed intact or after reduction to separate heavy and light chains.
-
Use a reversed-phase LC column suitable for large proteins.
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectra to determine the masses of the different ADC species.
-
Calculate the DAR based on the mass difference between the unconjugated antibody and the drug-conjugated species.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells in culture.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and a relevant isotype control ADC in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted antibodies or medium alone (for untreated controls). c. Incubate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium from the wells. b. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Plot the cell viability (%) against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[12][13]
Protocol 4: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma and the rate of premature drug release.
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse)
-
PBS
-
37°C incubator
-
Analytical method for measuring intact ADC or released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: a. Dilute the ADC to a final concentration of approximately 100 µg/mL in plasma and in PBS (as a control). b. Incubate the samples at 37°C.
-
Time-Point Sampling: a. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours). b. Immediately freeze the samples at -80°C until analysis.
-
Analysis: a. To measure intact ADC (DAR): Use an affinity capture method (e.g., Protein A beads) to isolate the ADC from the plasma, followed by LC-MS analysis to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.[14][15] b. To measure released payload: Use LC-MS to quantify the amount of free MMAE in the plasma at each time point.
-
Data Analysis: a. Plot the percentage of intact ADC or the concentration of released payload against time. b. Calculate the half-life (t1/2) of the ADC in plasma.
Protocol 5: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.[16]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Animal Grouping and Treatment: a. Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC at different dose levels). b. Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.
-
Efficacy Evaluation: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for ADC development and evaluation.
Caption: Signaling pathway of MMAE-induced apoptosis.
References
- 1. sciex.com [sciex.com]
- 2. Antibody-linked drug shrinks various types of tumors in preclinical study | Center for Cancer Research [ccr.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cathepsin B Cleavage Assay of Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Citrulline (Val-Cit) dipeptide linker is a critical component in the design of modern antibody-drug conjugates (ADCs).[1][] Its selective cleavage by lysosomal proteases, particularly Cathepsin B, within target cancer cells enables the specific release of cytotoxic payloads.[] Cathepsin B is a cysteine protease that is often upregulated in various tumor types, making the Val-Cit linker an attractive choice for targeted cancer therapy.[3][] This targeted release mechanism is designed to maximize the therapeutic efficacy of the ADC while minimizing systemic toxicity.[5] This document provides detailed protocols for in vitro Cathepsin B cleavage assays using both HPLC-based and fluorometric methods to assess the stability and cleavage kinetics of Val-Cit linkers.
Principle of the Assay
The fundamental principle of the Cathepsin B cleavage assay is to measure the rate at which Cathepsin B hydrolyzes the amide bond between the citrulline residue of the Val-Cit linker and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[1] This cleavage initiates a cascade that results in the release of the conjugated drug.[1] The efficiency of this process can be quantified by monitoring the appearance of the released payload over time using HPLC or by measuring the signal from a reporter molecule in a fluorogenic assay.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of ADC internalization and subsequent payload release, along with the general workflows for HPLC-based and fluorometric Cathepsin B cleavage assays.
Caption: ADC internalization and payload release pathway.[1]
Caption: Experimental workflow for an in vitro ADC cleavage assay using HPLC.[1]
Caption: Experimental workflow for a fluorogenic Cathepsin B cleavage assay.[1]
Data Presentation
The following tables summarize quantitative data regarding the cleavage of various dipeptide linkers by Cathepsin B.
Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Considered the benchmark for efficient cleavage and stability.[1] |
| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved, with the advantage of lower hydrophobicity.[1] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts.[1] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Peptide Linkers
| Peptide Linker Substrate | Vmax (RFU/min) | Relative Activity (%) |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
Note: The data presented are illustrative and based on typical performance as described in scientific literature. Actual results may vary.[6]
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.[1]
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)
-
Microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation:
-
Prepare the Assay Buffer and pre-warm to 37°C.
-
Prepare a stock solution of the ADC in an appropriate solvent and dilute to the desired concentration in the pre-warmed Assay Buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[1]
-
-
Incubation and Time Points:
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to the cold Quenching Solution.
-
Precipitate the remaining antibody and enzyme by adding a solvent like acetonitrile.[1]
-
Centrifuge the sample to pellet the protein and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC system.
-
Use a gradient of water/acetonitrile (both containing 0.1% formic acid) to separate the released payload from other components.[1]
-
-
Quantification:
-
The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve of the free drug.
-
The rate of cleavage is determined by plotting the concentration of released drug over time.[1]
-
Protocol 2: Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen linker sequences for their susceptibility to cleavage.[1]
Objective: To determine the rate of cleavage of a model Val-Cit linker attached to a fluorophore by Cathepsin B.
Materials:
-
Fluorogenic peptide substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare the Assay Buffer.
-
Prepare a stock solution of the peptide-AMC substrate in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentration in the Assay Buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
-
Reaction Setup:
-
Add the peptide-AMC substrate solution to the wells of the 96-well microplate.
-
Initiate the reaction by adding activated Cathepsin B to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[1]
-
-
Data Analysis:
-
The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. Confirm enzyme activity with a known positive control substrate.[6] |
| Incorrect buffer pH or composition | The optimal pH for Cathepsin B is acidic (typically pH 5.0-6.0).[6] Ensure the assay buffer is within this range. | |
| Insufficient incubation time | Optimize the incubation time.[6] | |
| High background signal | Substrate instability/degradation | Prepare substrate solutions fresh. Store stock solutions protected from light.[6] |
| Autohydrolysis of the substrate | Run a control without the enzyme to determine the rate of non-enzymatic hydrolysis. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing.[6] |
| Inconsistent temperature | Ensure the plate is incubated at a constant and uniform temperature.[6] |
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit linker is a cornerstone of modern ADC technology, enabling tumor-specific drug release.[1] The HPLC-based and fluorogenic assays described here are robust methods for characterizing the cleavage kinetics of these linkers. Careful execution of these protocols and appropriate data analysis are essential for the successful development of effective and safe ADC therapeutics. While Val-Cit is a well-established linker, it is important to note that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to its cleavage.[3] Furthermore, susceptibility to premature cleavage by other enzymes like human neutrophil elastase has been reported, which should be considered during preclinical evaluation.[3]
References
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) after Conjugation with Mal-PEG8-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, in this case, Mal-PEG8-Val-Cit-PAB, plays a crucial role in the stability and efficacy of the ADC, connecting the antibody to the cytotoxic payload, Monomethyl auristatin E (MMAE). Following the conjugation reaction, a heterogeneous mixture is typically produced, containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess drug-linker, and aggregated species. Therefore, a robust and efficient purification process is critical to obtain a homogenous and safe final product with a well-defined DAR.
This document provides detailed application notes and protocols for the multi-step purification of ADCs conjugated with Mal-PEG8-Val-Cit-PAB-MMAE. The purification strategy typically involves a series of orthogonal chromatographic and filtration steps to remove process-related impurities and to isolate the desired ADC species.
Purification Strategy Overview
A typical purification workflow for ADCs post-conjugation is a multi-step process designed to address different types of impurities. The most common and effective techniques include:
-
Tangential Flow Filtration (TFF): Primarily used for buffer exchange, removal of unconjugated drug-linker, and elimination of residual organic solvents from the conjugation reaction.
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for separating ADC species based on their drug-to-antibody ratio (DAR). The addition of the hydrophobic MMAE payload increases the hydrophobicity of the antibody, allowing for separation of different DAR species.
-
Size Exclusion Chromatography (SEC): Employed to remove high molecular weight species (aggregates) and low molecular weight impurities (fragments).
-
Ion Exchange Chromatography (IEX): Can be used as a polishing step to remove remaining impurities, including aggregates and charge variants.
The following diagram illustrates a general workflow for the purification of ADCs.
Data Presentation
The following tables summarize expected quantitative data from the purification of a this compound ADC. Data is compiled from various sources and represents typical outcomes.[1]
Table 1: Comparison of HIC Resins for DAR Separation of an MMAE ADC [1]
| Resin Type | DAR Separation | Recovery (%) |
| Phenyl Resin | Separated | 65 |
| Butyl Resin | Not Eluted | - |
| PPG Resin | Not Separated | 72 |
Table 2: Typical Recovery and Purity at Each Purification Step
| Purification Step | Key Parameter | Typical Recovery (%) | Purity (% Monomer) | Average DAR |
| Tangential Flow Filtration (TFF) | Removal of free drug-linker | >95 | >90 | 4.0 |
| Hydrophobic Interaction Chromatography (HIC) | Isolation of specific DAR species | 60-85 | >98 | Target DAR (e.g., 4.0) |
| Size Exclusion Chromatography (SEC) | Removal of aggregates | >95 | >99 | Unchanged |
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Unconjugated Drug-Linker
This protocol is designed for the initial cleanup of the crude ADC mixture after conjugation.
Materials:
-
TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane cassette or hollow fiber filter
-
Diafiltration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Crude ADC solution
-
Peristaltic pump
-
Pressure gauges
-
Stirred reservoir
Procedure:
-
System Preparation: Sanitize and equilibrate the TFF system with diafiltration buffer according to the manufacturer's instructions.
-
Loading: Load the crude ADC solution into the reservoir.
-
Concentration: Concentrate the ADC solution to a target concentration (e.g., 10-20 mg/mL) by applying transmembrane pressure (TMP) and recirculating the retentate.
-
Diafiltration: Perform diafiltration by adding diafiltration buffer to the reservoir at the same rate as the permeate flow. A constant volume diafiltration of 5-10 diavolumes is typically sufficient to remove unconjugated drug-linker and organic solvents.
-
Final Concentration: After diafiltration, concentrate the ADC to the desired final concentration.
-
Recovery: Recover the purified ADC from the system.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
This protocol describes the separation of ADC species with different drug-to-antibody ratios.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0[2]
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol[2]
-
TFF-purified ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Adjust the salt concentration of the ADC sample to be compatible with Mobile Phase A.
-
Injection: Inject the prepared ADC sample onto the column.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 30 minutes) to elute the different DAR species.
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific for MMAE if possible.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Removal
This protocol is for the removal of high molecular weight aggregates from the purified ADC.
Materials:
-
HPLC or FPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm)
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95[2]
-
HIC-purified ADC sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the ADC sample onto the column.
-
Elution: Perform an isocratic elution with the mobile phase.
-
Detection: Monitor the elution profile at 280 nm.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC, separating it from earlier eluting aggregates and later eluting fragments.
Troubleshooting ADC Purification
Low recovery or inadequate purity are common challenges in ADC purification. The following diagram outlines a logical approach to troubleshooting low purification yield.
MMAE Signaling Pathway
The cytotoxic payload, MMAE, released from the ADC within the target cancer cell, exerts its effect by disrupting microtubule dynamics. This leads to cell cycle arrest and ultimately apoptosis. The following diagram provides a simplified overview of the MMAE mechanism of action.
References
Application Notes and Protocols for Preclinical Studies Using Mal-PEG8-Val-Cit-PAB-MMAE in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The judicious selection of the linker and payload is paramount to the success of an ADC. The Mal-PEG8-Val-Cit-PAB-MMAE is a widely utilized drug-linker conjugate that incorporates key features for effective and targeted cancer cell killing.
This drug-linker system comprises:
-
Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups on the antibody, typically exposed through the reduction of interchain disulfide bonds.
-
Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that imparts favorable physicochemical properties to the ADC. PEGylation can enhance hydrophilicity, which is particularly beneficial when working with hydrophobic payloads, and can improve the pharmacokinetic profile of the conjugate.[1]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[][3] This ensures that the payload is released preferentially inside the target cancer cell.
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the cytotoxic payload in its active form.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[4] Its release inside the cancer cell leads to cell cycle arrest and apoptosis.
These application notes provide a comprehensive overview of the use of this compound in preclinical ADC studies, including detailed experimental protocols and a summary of relevant quantitative data to guide your research and development efforts.
Data Presentation
The inclusion of a PEG spacer in the linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize quantitative data from preclinical studies comparing ADCs with different PEG linker lengths. This data provides a framework for understanding the potential advantages of the PEG8 spacer in the this compound construct.
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | Anti-CD30-MMAE | Karpas 299 | ~0.1 |
| PEG2 | Anti-CD30-MMAE | Karpas 299 | ~0.1 |
| PEG4 | Anti-CD30-MMAE | Karpas 299 | ~0.1 |
| PEG8 | Anti-CD30-MMAE | Karpas 299 | ~0.1 |
| PEG12 | Anti-CD30-MMAE | Karpas 299 | ~0.1 |
| PEG24 | Anti-CD30-MMAE | Karpas 299 | ~0.1 |
| Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths. Note: The in vitro cytotoxicity of the ADC is primarily driven by the payload and antibody-antigen interaction, and as shown, is not significantly affected by the length of the short PEG linker. |
| Linker Length | Clearance (mL/day/kg) in Rats |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Table 2: Impact of PEG Linker Length on ADC Clearance in Rats. Data suggests that increasing the PEG linker length up to PEG8 can decrease the clearance rate, potentially leading to a longer plasma half-life and increased tumor accumulation.[5] |
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the mechanism of action of an ADC constructed with this compound and the general workflow for its preclinical evaluation.
References
Application Notes and Protocols for In Vivo Formulation of Mal-PEG8-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the formulation, characterization, and in vivo evaluation of antibody-drug conjugates (ADCs) utilizing the Mal-PEG8-Val-Cit-PAB-MMAE linker-payload system. This system combines a monoclonal antibody's specificity with the potent cytotoxic effects of Monomethyl Auristatin E (MMAE), a synthetic antineoplastic agent.[1] The maleimide (B117702) (Mal) group facilitates covalent linkage to the antibody, while the PEG8 spacer enhances solubility and pharmacokinetic properties. The Valine-Citrulline (Val-Cit) dipeptide is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of MMAE within cancer cells.[2][3] The p-aminobenzylcarbamate (PAB) unit acts as a self-immolative spacer.[2]
MMAE is a highly potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[2] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis.[4] Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as a payload in ADCs.[5]
MMAE Signaling Pathway
The cytotoxic effect of MMAE is initiated after the ADC is internalized by the target cancer cell and the MMAE payload is released. MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
Protocol 1: Antibody-Drug Conjugate (ADC) Preparation
This protocol outlines the steps for conjugating the this compound to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) of interest
-
This compound
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Formulation buffer (e.g., PBS or histidine-based buffer)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Add a 2-5 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-3 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the this compound in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mg/mL.
-
Add the dissolved drug-linker to the reduced antibody solution. The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 5-10 fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using SEC or TFF.
-
Exchange the buffer to the desired formulation buffer.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC (see Protocol 2).
-
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
HIC-HPLC separates ADC species based on their hydrophobicity, which increases with the number of conjugated MMAE molecules. This allows for the determination of the average DAR and the distribution of different drug-loaded species.[6][7][8]
Table 1: HIC-HPLC Parameters for DAR Analysis
| Parameter | Recommended Conditions |
| Column | TSKgel Butyl-NPR or similar |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% Mobile Phase B over 20-30 minutes |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10-50 µg of ADC |
DAR Calculation: The average DAR is calculated as a weighted average of the different drug-loaded species based on the peak areas from the HIC chromatogram.[7]
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of the prepared ADC in a subcutaneous xenograft mouse model.[5][9]
Caption: Experimental workflow for an in vivo ADC efficacy study.
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Matrigel (optional)
-
ADC formulated in a sterile, pyrogen-free buffer (e.g., PBS)
-
Vehicle control (formulation buffer)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).
-
-
Treatment Administration:
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Quantitative Data
The following tables summarize typical quantitative data for MMAE-based ADCs from preclinical studies.
Table 2: In Vitro Cytotoxicity of MMAE and MMAE-based ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of Free MMAE (nM) | IC50 of ADC (nM) |
| BxPC-3 | Pancreatic | 0.97 | - |
| PSN-1 | Pancreatic | 0.99 | - |
| Capan-1 | Pancreatic | 1.10 | - |
| Panc-1 | Pancreatic | 1.16 | - |
| SKBR3 | Breast | 3.27 | - |
| HEK293 | Kidney | 4.24 | - |
| MCF7 | Breast | - | Cytotoxicity demonstrated |
| MCF7-F | Breast (Fulvestrant-resistant) | - | Cytotoxicity demonstrated |
Data compiled from multiple sources.[1][4][11]
Table 3: Example of In Vivo Efficacy Data for an MMAE-based ADC
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| JIMT-1 (Breast Cancer) | ADC | 3 mg/kg, single IV dose | ~30% |
| TKCC2.1 (Pancreatic Cancer) | ADC | 5 mg/kg, IV every 2 weeks | Significant tumor growth delay |
| HEY (Ovarian Cancer) | ADC | 5 mg/kg, IV every 2 weeks | Almost complete blockage of tumor growth |
| HCT116 (Colorectal Cancer) | ADC | 5 mg/kg, IV every 2 weeks | Significant delay in tumor re-growth |
Data compiled from multiple sources.[10][12]
Formulation for In Vivo Studies
For in vivo administration, the this compound ADC should be formulated in a sterile, pyrogen-free, and biocompatible buffer.
Recommended Formulation:
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4 or a histidine-based buffer.
-
Concentration: The final concentration of the ADC should be adjusted based on the desired dose and injection volume. A typical working concentration is 1-5 mg/mL.
-
Solubility: The PEG8 linker in the this compound construct enhances aqueous solubility. However, if solubility issues arise, especially at higher concentrations, the use of co-solvents can be considered. A common co-solvent system for in vivo studies with similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[13] For example, a formulation could consist of 10% DMSO, 30% PEG300, 5% Tween 80, and 55% saline.[13] It is crucial to perform formulation development and stability studies to ensure the ADC remains stable and does not aggregate in the chosen vehicle.
Preparation of Formulation:
-
If using co-solvents, first dissolve the ADC in the required volume of DMSO.
-
Add the PEG300 and Tween 80, mixing gently after each addition.
-
Bring the solution to the final volume with sterile saline or PBS.
-
The final formulation should be a clear solution.
-
Filter the final formulation through a 0.22 µm sterile filter before administration.
Note: Always prepare fresh formulations for in vivo studies, as the stability of the compound in solution may be limited.[14]
Conclusion
The this compound linker-payload system offers a robust platform for the development of potent and selective antibody-drug conjugates. The protocols and data presented in these application notes provide a framework for the successful formulation, characterization, and in vivo evaluation of these promising therapeutic agents. Careful optimization of the conjugation process, thorough characterization of the resulting ADC, and well-designed in vivo studies are critical for advancing these molecules towards clinical applications.
References
- 1. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing ADC Solubility with PEG8 Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Antibody-Drug Conjugates (ADCs) using PEG8 linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my ADC with a hydrophobic payload showing poor solubility and aggregation?
A1: The conjugation of highly hydrophobic payloads to a monoclonal antibody can significantly increase the overall hydrophobicity of the resulting ADC. This increased hydrophobicity can lead to intermolecular interactions that cause aggregation and reduce solubility in aqueous buffers.[1][2][] Even with the inclusion of a hydrophilic PEG8 linker, the inherent properties of the payload may still drive aggregation, especially at higher drug-to-antibody ratios (DARs).[4][5]
Q2: How does a PEG8 linker improve the solubility of an ADC?
A2: A PEG8 linker is a discrete polyethylene (B3416737) glycol chain with eight repeating ethylene (B1197577) glycol units. Its hydrophilic nature helps to counteract the hydrophobicity of the payload.[][] The PEG linker can create a "hydration shell" around the hydrophobic drug, effectively shielding it from the aqueous environment and reducing non-specific interactions between ADC molecules that can lead to aggregation.[4][7] This enhanced hydrophilicity allows for better solubility and stability of the ADC in formulation buffers.[8][9]
Q3: Is a PEG8 linker always sufficient to prevent aggregation?
A3: While a PEG8 linker significantly improves solubility, it may not always be sufficient to completely prevent aggregation, especially with extremely hydrophobic payloads or high DARs.[5] Studies have shown a correlation between increasing PEG linker length and reduced plasma clearance, with a plateau observed at PEG8 and beyond.[5][10][11] However, if aggregation persists with a PEG8 linker, further optimization of the linker design (e.g., using a longer PEG chain or a branched PEG architecture), conjugation strategy, or formulation may be necessary.[2][12]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of an ADC with a PEG8 linker?
A4: The DAR represents the average number of drug molecules conjugated to a single antibody. A higher DAR generally leads to increased hydrophobicity and a greater propensity for aggregation.[2][4] While a PEG8 linker can enable the successful conjugation of higher DARs by mitigating the payload's hydrophobicity, there is often a threshold beyond which aggregation becomes a significant issue.[4][13] Clinical data suggests that ADCs with very high DARs (e.g., >6) can be cleared more rapidly from circulation due to their hydrophobicity.[4] An optimal DAR (typically 2-4) often strikes a balance between potency and maintaining favorable physicochemical properties.[4]
Troubleshooting Guides
Issue 1: Persistent Aggregation Despite Using a PEG8 Linker
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
High molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC-HPLC).
-
Inconsistent results in functional assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Highly Hydrophobic Payload | 1. Optimize Conjugation Conditions: Introduce a co-solvent (e.g., up to 10% DMSO) in the conjugation buffer to improve the solubility of the linker-payload.[13] 2. Adjust Buffer pH: Ensure the pH of the conjugation buffer is optimal for the reaction chemistry and maintains antibody stability. Aggregation can be more pronounced at the isoelectric point of the antibody.[1] |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce DAR: Lower the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR. 2. Site-Specific Conjugation: Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR, which can reduce aggregation compared to stochastic conjugation methods.[12] |
| Suboptimal Formulation Buffer | 1. Screen Different Buffers: Evaluate various buffer systems (e.g., histidine, citrate) and pH ranges to identify conditions that minimize aggregation.[14] 2. Include Excipients: Assess the impact of adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) to the formulation. |
| Inefficient Purification | 1. Optimize Chromatography: For purification by chromatography (e.g., HIC, IEX), ensure that the methods are optimized to effectively separate monomeric ADC from aggregates and unconjugated species.[15] 2. Gentle Handling: Avoid harsh conditions such as vigorous mixing or multiple freeze-thaw cycles that can induce aggregation. |
Troubleshooting Workflow for Persistent Aggregation
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 4. labinsights.nl [labinsights.nl]
- 5. aacrjournals.org [aacrjournals.org]
- 7. purepeg.com [purepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. purepeg.com [purepeg.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pharmtech.com [pharmtech.com]
- 15. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Antibody-Drug Conjugates (ADCs)
This guide provides troubleshooting assistance for researchers encountering a low drug-to-antibody ratio (DAR) during the synthesis of Antibody-Drug Conjugates (ADCs) using the Mal-PEG8-Val-Cit-PAB-MMAE linker-payload.
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
A low or inconsistent Drug-to-Antibody Ratio is a common issue in ADC development, directly impacting the therapeutic efficacy, toxicity, and pharmacokinetics of the conjugate.[1][2] This guide addresses the primary causes and solutions when conjugating this compound to an antibody via cysteine-thiol chemistry.
Question: My final ADC has a much lower average DAR than expected. What are the potential causes and how can I fix this?
Answer: A low DAR can stem from several factors throughout the conjugation workflow, primarily related to antibody preparation, linker stability, and reaction conditions. Below is a systematic guide to troubleshoot this issue.
Incomplete Antibody Reduction
-
Potential Cause: The maleimide (B117702) group on the linker reacts with free thiol (-SH) groups on cysteine residues. For many antibodies, these are generated by reducing interchain disulfide bonds.[3] If this reduction is incomplete, there will be fewer available sites for conjugation, leading directly to a lower DAR.[4]
-
Troubleshooting Steps:
-
Verify Reducing Agent: Use a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[4][5] TCEP is often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide reagent.[6][7]
-
Optimize Reduction Conditions: Ensure the reduction reaction is carried out for a sufficient duration and at the optimal temperature (e.g., 37°C for 1-2 hours) to achieve complete disulfide bond cleavage.[2]
-
Prevent Re-oxidation: After reduction, free thiols can re-form disulfide bonds if exposed to oxygen.[8] Work with degassed buffers and consider including a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that can catalyze oxidation.[8][9]
-
Maleimide Linker Instability and Hydrolysis
-
Potential Cause: The maleimide group is susceptible to hydrolysis (ring-opening) in aqueous solutions, a reaction that accelerates with increasing pH.[7][] A hydrolyzed maleimide is no longer reactive with thiol groups, thus reducing conjugation efficiency. The this compound linker, specifically, is noted to be unstable in solution.[11]
-
Troubleshooting Steps:
-
Fresh Reagent Preparation: Always prepare the this compound solution immediately before use.[7]
-
Use Anhydrous Solvent: Dissolve the lyophilized linker-payload in a dry, biocompatible organic solvent such as DMSO or DMF before adding it to the aqueous antibody solution.[8]
-
Control Storage: Store the unused linker-payload powder at -20°C.[8] Avoid long-term storage of the linker in aqueous solutions.[12]
-
Suboptimal Reaction pH
-
Potential Cause: The pH of the conjugation reaction is critical. The optimal pH for a selective and efficient maleimide-thiol reaction is between 6.5 and 7.5.[8][13]
-
Below pH 6.5: The reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate anion form.[8]
-
Above pH 7.5: The rate of maleimide hydrolysis increases, and the maleimide can begin to react with other nucleophilic groups, such as the primary amines on lysine (B10760008) residues, leading to a loss of selectivity and a heterogeneous product.[4][7]
-
-
Troubleshooting Steps:
-
Buffer Selection: Use a well-buffered system such as phosphate-buffered saline (PBS), HEPES, or Tris within the pH 6.5-7.5 range.[8]
-
Verify pH: Carefully check and adjust the pH of your antibody solution and reaction buffer before initiating the conjugation.
-
Incorrect Stoichiometry
-
Potential Cause: The molar ratio of the this compound linker to the antibody can significantly influence the final DAR.[8] An insufficient molar excess of the linker-payload will result in an incomplete reaction.[4]
-
Troubleshooting Steps:
-
Optimize Molar Ratio: While a 10-20 fold molar excess of a maleimide reagent is a common starting point for protein labeling, the optimal ratio may vary.[8] It may be necessary to perform a series of small-scale experiments with varying molar ratios (e.g., 5:1, 10:1, 15:1 of linker to antibody) to determine the ideal condition for your specific antibody.
-
Accurate Concentration: Ensure the concentrations of both your antibody and linker-payload stock solutions are accurately determined before calculating the molar ratios.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical Drug-to-Antibody Ratio (DAR) for an ADC? A1: There is no single optimal DAR for all ADCs. However, for cysteine-conjugated ADCs like those using MMAE, a DAR of approximately 4 is often targeted, as it provides a good balance between efficacy and toxicity.[14][15] Higher DAR values can lead to faster clearance and increased toxicity.[2]
Q2: How can I prevent the hydrolysis of the maleimide group on my linker? A2: To minimize hydrolysis, dissolve the maleimide-linker in an anhydrous solvent like DMSO immediately before use and add it to a reaction buffer with a pH between 6.5 and 7.5.[8][13] Avoid storing the linker in aqueous solutions.[12]
Q3: Which reducing agent is better for antibody reduction, TCEP or DTT? A3: TCEP is often preferred because it is a potent, thiol-free reducing agent that is effective over a broad pH range and does not need to be removed before conjugation.[6][16] DTT is also effective but contains a thiol group and must be completely removed before adding the maleimide linker to prevent it from competing with the antibody's thiols.[8]
Q4: Can the PEG8 component of the linker affect the conjugation reaction? A4: Yes, the PEG (polyethylene glycol) component increases the hydrophilicity of the linker-payload. This can be beneficial for the solubility and pharmacokinetic properties of the final ADC.[17] Some studies suggest that PEG units near the maleimide group can even accelerate the post-conjugation hydrolysis of the thiosuccinimide ring, which can increase the stability of the linkage by preventing the retro-Michael reaction.
Q5: My DAR is still low after optimizing the reaction. What else could be the issue? A5: If reaction conditions are optimal, consider the antibody itself. The target cysteine residues may be sterically hindered or inaccessible within the protein's folded structure, preventing the linker from reaching them.[7][9] Additionally, ensure the purity of your antibody is high (>90%), as impurities can interfere with the reaction.[15]
Data Summary Tables
Table 1: Influence of pH on Maleimide-Thiol Conjugation
| pH Range | Reaction Rate | Key Side Reactions | Recommendation |
| < 6.5 | Slow | - | Not recommended; reaction is inefficient. |
| 6.5 - 7.5 | Optimal | Minimal | Highly Recommended. [4][8] |
| > 7.5 | Fast | Reaction with amines (lysine); increased maleimide hydrolysis.[7] | Not recommended; leads to low selectivity and linker inactivation. |
Table 2: Common Reducing Agents for Antibody Disulfide Bonds
| Reducing Agent | Abbreviation | Key Characteristics | Considerations |
| Tris(2-carboxyethyl)phosphine | TCEP | Thiol-free, stable, odorless, effective over a wide pH range.[5][6] | Does not require removal prior to conjugation.[6] |
| Dithiothreitol | DTT | Strong reducing agent, optimal activity at pH >7.[18] | Must be completely removed before adding the maleimide linker.[8] |
Experimental Protocols
Protocol 1: Antibody Disulfide Bond Reduction with TCEP
This protocol describes the reduction of interchain disulfide bonds in an IgG antibody to generate free thiol groups for conjugation.
-
Prepare Antibody Solution: Dissolve the antibody in a degassed reaction buffer (e.g., PBS, pH 7.2, containing 1-5 mM EDTA) to a final concentration of 1-10 mg/mL.
-
Prepare TCEP Stock: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same reaction buffer.
-
Initiate Reduction: Add TCEP to the antibody solution to achieve a final molar ratio of approximately 5 moles of TCEP for every mole of antibody.[2]
-
Incubate: Gently mix and incubate the reaction at 37°C for 1 to 2 hours.[2]
-
Proceed to Conjugation: The reduced antibody is now ready for direct use in the conjugation reaction without the need to remove the TCEP.[6]
Protocol 2: Conjugation of Reduced Antibody with this compound
This protocol outlines the conjugation of the linker-payload to the reduced antibody.
-
Prepare Linker-Payload Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to a concentration of 10 mM.[]
-
Add Linker to Antibody: Add the required volume of the linker-payload solution to the reduced antibody solution from Protocol 1. The final molar ratio of linker-to-antibody should be based on prior optimization (a 10:1 starting ratio is common). The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing, protected from light.[]
-
Quench Reaction: Stop the reaction by adding a thiol-containing reagent like N-acetylcysteine or cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.[] Incubate for an additional 20 minutes.
-
Purify the ADC: Remove unreacted linker-payload and quenching agent by purifying the ADC. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods.[8]
-
Analyze DAR: Determine the average DAR of the purified ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[1]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for diagnosing and resolving low DAR.
Caption: General experimental workflow for cysteine-directed ADC conjugation.
Caption: Key reaction pathways in maleimide-thiol chemistry.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biotium.com [biotium.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellmosaic.com [cellmosaic.com]
- 16. Disulfide bond reduction - Antec Scientific [antecscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
Technical Support Center: Minimizing Off-Target Toxicity of MMAE Payloads
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin E (MMAE) payloads in antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target toxicity in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the development and testing of MMAE-based ADCs.
| Problem | Potential Causes | Recommended Solutions |
| High in vivo toxicity despite low in vitro cytotoxicity in target cells. | 1. Premature Payload Release: The linker may be unstable in circulation, leading to the release of free MMAE before it reaches the tumor.[1][2][3] 2. Bystander Effect on Healthy Tissues: The membrane-permeable MMAE can diffuse out of target cells and affect neighboring healthy cells.[1][4][5] 3. Non-specific ADC Uptake: The ADC may be taken up by healthy tissues through mechanisms like macropinocytosis or Fc receptor-mediated uptake.[1][6] | 1. Optimize Linker Stability: Select a linker with high plasma stability.[1][2] Consider site-specific conjugation to improve homogeneity and stability.[7][8] 2. Assess Bystander Effect: Use co-culture in vitro models with antigen-positive and antigen-negative cells to quantify bystander killing.[2][9][10] 3. Increase ADC Hydrophilicity: Incorporate hydrophilic linkers, such as those with polyethylene (B3416737) glycol (PEG) moieties, to reduce non-specific uptake and improve pharmacokinetics.[2][6][11] |
| Discrepancy between in vitro and in vivo efficacy. | 1. Inefficient Linker Cleavage: The linker may not be efficiently cleaved within the target cell, preventing MMAE from reaching its intracellular target.[12][13] 2. Tumor Microenvironment (TME) Barriers: The ADC may have difficulty penetrating dense tumor tissue to reach all cancer cells.[6] 3. Animal Model Limitations: The chosen animal model may not accurately reflect human tumor biology or antigen expression levels.[2] | 1. Select Appropriate Linker: Choose a linker that is efficiently cleaved by enzymes present in the target cell's lysosome (e.g., cathepsin B for valine-citrulline linkers).[4][12][14] 2. Evaluate Tumor Penetration: Use imaging techniques to assess ADC distribution within the tumor. 3. Refine Animal Models: Select models with well-characterized antigen expression. Humanized models can offer better translational relevance.[2] |
| ADC aggregation and poor pharmacokinetics. | 1. High Drug-to-Antibody Ratio (DAR): Higher DARs can increase hydrophobicity and lead to aggregation and faster clearance.[1][7] 2. Hydrophobic Payload: The inherent hydrophobicity of MMAE contributes to aggregation.[11] | 1. Optimize DAR: Aim for a lower, more homogeneous DAR through site-specific conjugation.[1][15] 2. Incorporate Hydrophilic Moieties: Use PEGylated linkers to increase the overall hydrophilicity of the ADC.[6][11] |
Frequently Asked Questions (FAQs)
Linker Technology and Stability
Q1: What is the role of linker stability in the off-target toxicity of MMAE ADCs?
Linker stability is a critical factor in determining the therapeutic window of an MMAE ADC. An ideal linker must be highly stable in systemic circulation to prevent the premature release of the highly potent MMAE payload, which could otherwise cause toxicity to healthy tissues.[1][2] Once the ADC has reached the tumor and been internalized by a cancer cell, the linker should then be efficiently cleaved to release the cytotoxic agent.[3][13] The balance between plasma stability and efficient cleavage at the tumor site is paramount for minimizing off-target effects.[1]
Q2: How do cleavable and non-cleavable linkers affect off-target toxicity with MMAE?
-
Cleavable Linkers: These are designed to release the MMAE payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes (e.g., cathepsins) or a lower pH.[12][13] This design allows for a potent "bystander effect," where the released, membrane-permeable MMAE can kill neighboring antigen-negative cancer cells.[4][5] However, if these linkers are not perfectly stable in the bloodstream, they can lead to premature drug release and off-target toxicity.[1][16]
-
Non-cleavable Linkers: These linkers remain attached to the antibody's amino acid backbone after internalization and degradation of the antibody in the lysosome.[1] The resulting charged payload-linker-amino acid complex is less membrane-permeable, which significantly reduces the bystander effect and can lead to a more favorable safety profile by limiting diffusion out of the target cell.[1][17][18]
Bystander Effect and Payload Permeability
Q3: What is the "bystander effect" of MMAE and how does it contribute to off-target toxicity?
The bystander effect is the ability of a cytotoxic payload, once released inside a target cancer cell, to diffuse across the cell membrane and kill adjacent cells, even if they do not express the target antigen.[2][5] MMAE is a membrane-permeable drug, which allows for a potent bystander effect that can enhance the ADC's anti-tumor activity in heterogeneous tumors.[4] However, this same permeability is a double-edged sword; if MMAE is released prematurely in circulation or if the ADC is taken up by healthy cells expressing the target antigen, the payload can diffuse into and kill surrounding healthy bystander cells, leading to off-target toxicity.[1][16]
Q4: How can the bystander effect be modulated to reduce toxicity?
Modulating the bystander effect requires a careful balance to maintain efficacy while improving safety.[2] One primary strategy is to alter the payload itself. For instance, monomethyl auristatin F (MMAF), a derivative of MMAE, has a charged C-terminal phenylalanine, which makes it significantly less membrane-permeable.[19] Using a less permeable payload like MMAF can reduce the bystander effect and its associated off-target toxicities.[1] Another approach involves using non-cleavable linkers, which result in a charged, less permeable payload-linker metabolite after lysosomal processing.[17][18]
Experimental Design and Assays
Q5: How can I design an in vitro experiment to assess the off-target cytotoxicity of my MMAE ADC?
A standard in vitro cytotoxicity assay, such as an MTT or CellTiter-Glo assay, can be used to evaluate off-target cytotoxicity.[20] The key is to include the appropriate control cells and reagents:
-
Antigen-Negative Cells: Use a cell line that does not express the target antigen to determine the baseline toxicity due to non-specific uptake.
-
"Naked" Antibody: Test the antibody without the drug-linker to assess any biological effects of the antibody itself.
-
Non-targeting ADC Control: An ADC with an irrelevant antibody helps to measure cytotoxicity resulting from non-specific ADC uptake.[2]
-
Free MMAE Control: This determines the intrinsic sensitivity of the cell lines to the payload.
By comparing the cytotoxicity of your ADC on antigen-positive versus antigen-negative cells, and against the non-targeting ADC control, you can quantify the degree of target-specific versus off-target killing.
Q6: What is a bystander killing assay and how is it performed?
A bystander killing assay is designed to measure the ability of an ADC's payload to kill neighboring antigen-negative cells.[9][10] This is typically done using a co-culture system.
Experimental Protocols
Protocol 1: In Vitro Bystander Killing Assay
This protocol is designed to evaluate the bystander killing capacity of an MMAE ADC.[9][20]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
96-well cell culture plates
-
Cell culture medium
-
MMAE ADC
-
Control ADC (non-targeting)
-
Free MMAE
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10). Also, seed monocultures of Ag+ and Ag- cells as controls. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAE ADC, control ADC, and free MMAE in cell culture medium. Remove the old medium from the cells and add the ADC/drug solutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the ADC's mechanism of action (typically 72-120 hours).
-
Viability Assessment:
-
To measure total cell viability, add a cell viability reagent like CellTiter-Glo® to all wells and measure luminescence according to the manufacturer's protocol.
-
To specifically measure the viability of the Ag- (GFP-expressing) cells, read the fluorescence of the plate before adding the viability reagent.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values.
-
The bystander effect is evident if the viability of the Ag- cells in the co-culture is significantly lower in the presence of the targeting ADC compared to the non-targeting ADC control.
-
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of premature payload release in plasma.[10][16][17]
Materials:
-
MMAE ADC
-
Human or animal plasma
-
Incubator at 37°C
-
Sample processing reagents (e.g., for protein precipitation)
-
LC-MS/MS system for quantification of free MMAE
Procedure:
-
Incubation: Incubate the MMAE ADC in plasma at a defined concentration at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours).
-
Sample Processing: Immediately process the plasma samples to stop any further degradation and to extract the free MMAE. This typically involves protein precipitation with acetonitrile.
-
LC-MS/MS Analysis: Quantify the concentration of released MMAE in the processed samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of released MMAE over time. Calculate the percentage of payload released at each time point relative to the initial total payload concentration. A stable ADC will show minimal release of MMAE over the incubation period.
Visualizations
Caption: Mechanisms of on-target efficacy and off-target toxicity of MMAE-ADCs.
Caption: A logical workflow for troubleshooting high in vivo toxicity of MMAE-ADCs.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. youtube.com [youtube.com]
- 7. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njbio.com [njbio.com]
- 11. researchgate.net [researchgate.net]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 14. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Mal-PEG8-Val-Cit-PAB-MMAE Stability Testing
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing the plasma stability of antibody-drug conjugates (ADCs) utilizing the Mal-PEG8-Val-Cit-PAB-MMAE drug-linker.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the this compound linker in human plasma?
A1: The Val-Cit-PAB portion of the linker is designed to be cleaved by lysosomal proteases like Cathepsin B inside the target cell. It is generally considered stable in human and non-human primate plasma, with minimal release of free MMAE observed over several days.[1][2] One study reported that for ADCs incubated in human plasma for up to 7 days, the release of free MMAE was below the lower limit of quantitation.[3] However, the maleimide (B117702) linkage to the antibody can be a source of instability.
Q2: Why am I observing significant payload release in my mouse plasma stability study?
A2: The Val-Cit linker is known to be susceptible to premature cleavage in rodent plasma, particularly from mice and rats.[4] This is due to the activity of specific plasma carboxylesterases, such as Ces1C in mice, which can recognize and cleave the linker.[4][5] This leads to a higher-than-expected release of the MMAE payload, which can complicate the interpretation of preclinical efficacy and toxicity studies.[1][2]
Q3: What are the primary degradation pathways for this ADC in plasma?
A3: There are two primary pathways for premature payload release in plasma:
-
Enzymatic cleavage of the Val-Cit linker: As mentioned, this is a significant issue in rodent plasma but less so in human plasma.[4] Human neutrophil elastase has also been reported to potentially cleave the Val-Cit bond.[5][6]
-
Maleimide linker instability: The thiosuccinimide bond formed between the maleimide group and a cysteine on the antibody is susceptible to a retro-Michael reaction.[7] This can lead to the dissociation of the entire drug-linker from the antibody. The released maleimide-containing drug-linker can then react with other proteins in plasma, most commonly albumin.[8][9]
Q4: My ADC is showing increased aggregation during the plasma incubation. What could be the cause?
A4: ADC aggregation in plasma can be driven by the inherent hydrophobicity of the drug-linker.[6] A high drug-to-antibody ratio (DAR) can exacerbate this issue by increasing the overall hydrophobicity of the ADC molecule.[1][10] The experimental conditions, such as suboptimal buffer formulation or freeze-thaw cycles, can also contribute to protein aggregation.[10]
Q5: What is "payload migration" and how do I measure it?
A5: Payload migration refers to the transfer of the drug-linker from the antibody to other plasma proteins, typically albumin. This occurs when the maleimide-thiol linkage reverses, and the reactive maleimide then forms a new bond with a free thiol group on a nearby protein.[8] This can be measured using a two-step immunocapture LC/MS/MS assay. First, the ADC is captured and quantified. Then, the remaining plasma supernatant is subjected to a second immunocapture step using anti-albumin beads to isolate and quantify the amount of payload that has formed an adduct with albumin.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of free MMAE in human plasma | 1. Assay-related artifact (e.g., sample handling, freeze-thaw cycles).2. Contamination of plasma with proteases.3. Instability of the maleimide linkage. | 1. Review sample preparation protocol; minimize freeze-thaw cycles and ensure proper pH and temperature control.[10]2. Use high-quality, protease-inhibitor-treated plasma.3. Analyze for loss of the entire drug-linker, not just free payload, by monitoring changes in the Drug-to-Antibody Ratio (DAR).[7] |
| Rapid payload loss in mouse/rat plasma | 1. Known susceptibility of the Val-Cit linker to rodent carboxylesterases (e.g., Ces1C).[4][5] | 1. Acknowledge this is an expected cross-species difference. Use data from human or monkey plasma for better clinical translation.[1][2]2. If rodent models are necessary, consider using a Ces1C knockout mouse model or engineering the linker to be resistant to this enzyme.[4] |
| Decreasing Drug-to-Antibody Ratio (DAR) over time | 1. Retro-Michael reaction of the maleimide linker leading to loss of the entire drug-linker.[7] | 1. Monitor the plasma for drug-linker adducts with albumin to confirm the mechanism.[8]2. For future ADCs, consider alternative conjugation chemistries or next-generation maleimides with improved stability.[11][12] |
| ADC Aggregation | 1. High DAR increasing overall hydrophobicity.2. Suboptimal formulation buffer (pH, excipients). | 1. Synthesize and test ADCs with a lower average DAR.[10]2. Screen different formulation buffers containing stabilizers like polysorbate 20/80 or trehalose (B1683222) before spiking into plasma.[10]3. Analyze samples using Size Exclusion Chromatography (SEC) to quantify high molecular weight species.[13] |
| Inconsistent or non-reproducible results | 1. Variability in plasma lots.2. Inconsistent sample handling and processing.3. Issues with the analytical method (e.g., LC-MS). | 1. Qualify plasma lots before starting a large experiment. Use pooled plasma to average out individual variability.2. Standardize all incubation times, temperatures, and processing steps. Automate where possible.[13]3. Validate the LC-MS method for linearity, accuracy, and precision. Use an internal standard for quantification.[14] |
Quantitative Data Summary
The stability of vc-MMAE ADCs shows significant variation across different species. The table below summarizes the percentage of free MMAE released after a 6-day incubation in plasma at 37°C.
| Plasma Species | Average % MMAE Released (at Day 6) | General Stability Profile |
| Human | < 1% | High stability[1][2] |
| Cynomolgus Monkey | < 1% | High stability[1][2] |
| Rat | ~4% | Moderate instability[1][2] |
| Mouse | > 20% | Low stability[1][2] |
Data is compiled from studies on various vc-MMAE ADCs and represents typical values.[1][2]
Experimental Protocols & Visualizations
General Plasma Stability Assay Workflow
This workflow outlines the key steps for assessing ADC stability in plasma. The primary readouts are the change in average DAR over time and the quantification of released (free) payload.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: The Impact of Val-Cit-PAB Linker Hydrophobicity on ADC Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linkers and their impact on the stability of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Val-Cit-PAB linker in an ADC?
A1: The Val-Cit-PAB linker is a sophisticated system designed for stable drug carriage in systemic circulation and controlled release of the cytotoxic payload within target tumor cells.[1] It consists of three key components:
-
Valine-Citrulline (Val-Cit) Dipeptide: This acts as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1] This enzymatic cleavage is crucial for the selective release of the drug.
-
p-Aminobenzylcarbamate (PAB): This unit functions as a "self-immolative" spacer.[1] Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB component spontaneously breaks down, ensuring the release of the payload in its fully active, unmodified form.[1][2]
-
Maleimide group (typically included as Mc-Val-Cit-PAB): This component is often used to attach the linker to the antibody via cysteine residues.
Q2: How does the hydrophobicity of the Val-Cit-PAB linker affect ADC stability?
A2: The inherent hydrophobicity of the Val-Cit-PAB linker, particularly when combined with a hydrophobic payload, can significantly impact the stability of an ADC.[3] This increased hydrophobicity can lead to several issues:
-
Aggregation: Hydrophobic patches on the surface of the ADC can interact, leading to the formation of high molecular weight species (HMWS) or aggregates.[4][5] This is a major challenge in ADC development as aggregation can reduce efficacy and potentially increase immunogenicity.
-
Limited Drug-to-Antibody Ratio (DAR): Attempts to increase the potency of an ADC by attaching more drug molecules (higher DAR) can exacerbate hydrophobicity-driven aggregation.[3][6] For Val-Cit linkers, achieving a high DAR without significant aggregation can be difficult.[7]
-
Increased Plasma Clearance: Hydrophobic ADCs tend to be cleared more rapidly from circulation, reducing their half-life and the amount of drug that reaches the tumor.[4]
Q3: What are the primary causes of premature payload release from Val-Cit-PAB linkers?
A3: While designed for stability in plasma, Val-Cit-PAB linkers can be susceptible to premature cleavage by certain enzymes, leading to off-target toxicity.[3][6] Key enzymes responsible for this include:
-
Carboxylesterase Ces1C: This enzyme, particularly prevalent in mouse plasma, can cleave the Val-Cit linker, making preclinical evaluation in rodent models challenging.[6][8]
-
Human Neutrophil Elastase (NE): This enzyme can also contribute to the premature release of the payload in the bloodstream.[6]
Q4: Are there alternative linker strategies to mitigate the hydrophobicity of Val-Cit-PAB?
A4: Yes, several strategies have been developed to address the hydrophobicity issues associated with Val-Cit-PAB linkers:
-
Alternative Dipeptides: Using less hydrophobic dipeptides, such as Valine-Alanine (Val-Ala), can allow for higher DARs with less aggregation.[7][9]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker design, such as polyethylene (B3416737) glycol (PEG) or hydrophilic amino acids like glutamic acid, can help mask the hydrophobicity of the payload.[10][11] Glucuronide-based linkers are another hydrophilic alternative that has shown reduced aggregation compared to Val-Cit linkers.[12][13]
-
Exo-Linkers: This novel approach repositions the cleavable peptide linker to the "exo" position of the PAB moiety, which can help mask payload hydrophobicity and improve stability.[3][6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the stability of ADCs with Val-Cit-PAB linkers.
Problem: Increased aggregation of ADC observed after conjugation and purification.
This is a frequent challenge, often stemming from the increased hydrophobicity of the final ADC product. The following workflow can help diagnose and address the root cause.
Caption: Troubleshooting workflow for ADC aggregation.
Quantitative Data Summary
The following tables summarize quantitative data comparing different linker technologies in terms of their impact on ADC aggregation and achievable Drug-to-Antibody Ratios (DAR).
Table 1: Comparison of Aggregation for Different Linkers at High DAR
| Linker Type | Payload | Target DAR | % Aggregation | Reference |
| Val-Cit | Camptothecin Analogues | 8 | >80% | [12] |
| β-glucuronic-acid | Camptothecin Analogues | 8 | <5% | [12] |
| Val-Cit | - | >4 | Significant Aggregation | [12] |
| Val-Ala | PBD dimer | 7.4 | <10% | [7] |
Table 2: Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Half-life of Cleavage (min) | Reference |
| Phe-Lys | 8 | [13] |
| Val-Lys | 9 | [13] |
| Val-Cit | 240 | [13] |
Key Experimental Protocols
1. Protocol: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
-
Materials:
-
SE-HPLC column (e.g., 7.8 mm × 30 cm, 5 μm particle size)
-
SE-HPLC mobile phase (e.g., 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.95)
-
HPLC system with a UV detector
-
ADC sample
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and ambient temperature.
-
Set the autosampler temperature to 2-8 °C to maintain sample stability.
-
Inject a defined amount of the ADC sample onto the column.
-
Perform an isocratic elution for a sufficient run time (e.g., 30 minutes) to allow for the separation of monomer, dimer, and higher-order aggregates.
-
Monitor the eluent by UV absorbance at 280 nm.
-
Integrate the peak areas corresponding to the monomer and the high molecular weight species (HMWS).
-
Calculate the percentage of aggregation as: % Aggregation = (Area of HMWS / Total Area of all peaks) * 100.
-
-
Reference: [14]
2. Protocol: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC in plasma by measuring payload release and aggregation over time.
-
Materials:
-
ADC sample
-
Plasma from relevant species (human, mouse, rat, monkey)
-
384-well plates
-
Incubator at 37 °C
-
Analytical methods for quantifying free payload (e.g., LC-MS) and aggregation (e.g., SEC)
-
-
Procedure:
-
Aliquot the ADC sample into multiple wells of a 384-well plate.
-
Add plasma from each species to the respective wells.
-
Incubate the plates at 37 °C.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, 144 hours), remove an aliquot from each well.
-
Analyze one set of aliquots for free payload concentration using a validated LC-MS method.
-
Analyze a parallel set of aliquots for the percentage of aggregation using SEC (as described in the protocol above).
-
Plot the concentration of released drug and the percentage of aggregation over time to determine the stability profile of the ADC in different plasma species.
-
-
Reference: [15]
Signaling Pathways and Logical Relationships
Caption: Mechanism of Val-Cit-PAB linker cleavage in a tumor cell.
Caption: Relationship between linker hydrophobicity, DAR, and ADC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Control Bystander Effect in Heterogeneous Tumors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the bystander effect in heterogeneous tumors.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of heterogeneous tumors?
A1: The bystander effect is a phenomenon where non-targeted tumor cells are killed as a result of signals released from nearby cells that have been targeted by a therapeutic agent.[1][2] In heterogeneous tumors, which are composed of a mixture of cells with varying sensitivity to treatment, a well-controlled bystander effect can be beneficial by eliminating antigen-negative or less sensitive cancer cells.[3][4]
Q2: What are the primary mechanisms that mediate the bystander effect?
A2: The primary mechanisms include:
-
Gap Junction Intercellular Communication (GJIC): Direct cell-to-cell channels that allow the passage of small molecules, such as toxic drug metabolites (e.g., ganciclovir-triphosphate in HSV-tk/GCV suicide gene therapy), from a targeted to a non-targeted cell.[5]
-
Soluble Factors: Targeted cells can release a variety of signaling molecules into the tumor microenvironment, including cytokines, reactive oxygen/nitrogen species (ROS/RNS), and death ligands (e.g., FasL, TNF-α), which can induce apoptosis or cell death in neighboring cells.[6][7][8]
-
Payload Diffusion from Antibody-Drug Conjugates (ADCs): In ADC therapy, the cytotoxic payload can be released from the targeted cell and, if membrane-permeable, can diffuse into adjacent antigen-negative cells, inducing their death.[3][9][10][]
-
Immune-mediated effects: Signals from dying cancer cells can recruit and activate immune cells, leading to a broader anti-tumor response that can eliminate distant, non-targeted tumor cells (an abscopal effect).[2]
Q3: How can tumor heterogeneity affect the bystander effect?
A3: Tumor heterogeneity can significantly impact the bystander effect in several ways:
-
Variable Target Expression: In ADC therapy, a heterogeneous tumor may have a mix of antigen-positive and antigen-negative cells. The bystander effect is crucial for eliminating the antigen-negative population.[3][9][10]
-
Differences in Gap Junction Communication: The level of functional gap junctions can vary between different cancer cell populations, affecting the efficiency of bystander killing via this mechanism.
-
Metabolic Cooperativity: Heterogeneous tumors can exhibit metabolic symbiosis, where different cell populations have distinct metabolic profiles (e.g., glycolytic vs. oxidative). This can create a complex tumor microenvironment that may influence the diffusion and efficacy of bystander signals.
-
Differential Sensitivity to Bystander Signals: Bystander cells themselves may have varying levels of resistance to the cytotoxic signals being released by targeted cells.[12]
Troubleshooting Guides
Co-culture Bystander Effect Assays
| Problem | Possible Cause | Solution |
| High variability in bystander cell killing between replicate wells. | 1. Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Regularly calibrate pipettes and use a consistent pipetting technique. Consider using an automated cell counter for accurate cell density determination.[12] |
| 2. Uneven distribution of target and bystander cells. | After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting the plate sit for an extended period before placing it in the incubator.[12] | |
| 3. Edge effects in the microplate. | Avoid using the outermost wells. Fill outer wells with sterile PBS or media to create a humidity barrier.[12] | |
| No significant bystander killing is observed. | 1. Inefficient payload release or signal generation. | For ADCs, ensure the concentration is sufficient to kill the target cells effectively by performing a dose-response curve on the target cells alone. For radiation-induced effects, verify the radiation dose and delivery.[12] |
| 2. Bystander cells are resistant to the cytotoxic signals. | Confirm the sensitivity of the bystander cells to the specific cytotoxic agent (e.g., the ADC's payload) in a separate experiment.[12] | |
| 3. Insufficient co-culture time. | The bystander effect can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration.[12] | |
| 4. Lack of functional gap junctions or relevant receptors on bystander cells. | Assess gap junction functionality using a dye transfer assay (see Protocol 3). Verify the expression of receptors for key soluble factors (e.g., TNF receptor) on the bystander cells.[12] |
Conditioned Medium Transfer Assays
| Problem | Possible Cause | Solution |
| Inconsistent results between experiments. | 1. Variability in the production of bystander factors. | Standardize the conditions for generating the conditioned medium, including initial cell seeding density, treatment concentration and duration, and the volume of medium used.[12] |
| 2. Degradation of soluble factors. | Use the conditioned medium immediately after harvesting. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.[12] | |
| 3. Dilution of active factors. | Be aware that diluting the conditioned medium can abolish the bystander effect. If dilution is necessary, perform a dilution series to determine the optimal concentration.[12][13] |
Quantitative Data Summary
The following tables summarize quantitative data from representative bystander effect experiments.
Table 1: Comparison of In Vitro and In Vivo Bystander Effect in Antibody-Drug Conjugate (ADC) Therapy
| Parameter | In Vitro (Co-culture) | In Vivo (Xenograft Model) | Reference |
| Assay | Co-culture of HER2-positive (SK-BR-3) and HER2-negative (MCF7) cancer cells. | Subcutaneous co-inoculation of HER2-positive and HER2-negative cells in immunodeficient mice. | [1] |
| Treatment | Trastuzumab deruxtecan (B607063) (T-DXd) | Trastuzumab deruxtecan (T-DXd) | [1] |
| Endpoint | Percentage of HER2-negative cell death. | Tumor growth inhibition of HER2-negative tumors. | [1] |
| Quantitative Data | Significant increase in MCF7 cell death in the presence of T-DXd-treated SK-BR-3 cells compared to controls. | Significant inhibition of the growth of tumors composed of both HER2-positive and -negative cells. | [1] |
Table 2: Bystander Effect Coefficient (φBE) for T-vc-MMAE in Co-culture with GFP-MCF7 (Antigen-Negative) Cells
| Antigen-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) | Reference |
| Unlabeled MCF7 | Low | 1% | [14] |
| MDA-MB-453 | Moderate | 3.6% | [14] |
| SKBR3 | High | 12% | [14] |
| N87 | High | 16% | [14] |
| BT474 | High | 41% | [14] |
Experimental Protocols
Protocol 1: Co-culture Bystander Effect Assay
This protocol is adapted from a real-time evaluation of the bystander effect of ADCs.[3]
1. Cell Labeling (Optional but Recommended):
-
Label the target cells (e.g., HER2-positive) with a red fluorescent protein (RFP) and the bystander cells (e.g., HER2-negative) with a green fluorescent protein (GFP) for easy differentiation.
2. Cell Seeding:
-
Co-seed the target and bystander cells in a 96-well plate at a predetermined ratio (e.g., 1:1 or 2:1).
-
The optimal seeding density should be determined empirically for your cell lines.
-
Allow cells to adhere overnight.
3. Treatment:
-
Add the ADC or other treatment at various concentrations.
-
Include an untreated control.
4. Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72-96 hours).
5. Data Acquisition:
-
Monitor cell viability in real-time using an imaging system (e.g., Agilent xCELLigence RTCA eSight) or perform an endpoint viability assay (e.g., CellTiter-Glo®).
-
If using fluorescently labeled cells, quantify the number of green (bystander) and red (target) cells over time using fluorescence microscopy or flow cytometry.[3][15]
Protocol 2: Conditioned Medium Transfer Assay
This protocol assesses the bystander effect mediated by soluble factors released into the culture medium.[1][16]
1. Preparation of Conditioned Medium:
-
Seed the "donor" (target) cells in a culture flask and grow to 70-80% confluency.
-
Treat the cells with the therapeutic agent at a cytotoxic concentration for a set period (e.g., 48 hours). Include a vehicle-treated control flask.
-
Collect the culture supernatant.
-
Centrifuge at 500 x g for 10 minutes to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining debris. This is the "conditioned medium".[16]
2. Treatment of Recipient Cells:
-
Seed the "recipient" (bystander) cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium (or control medium from vehicle-treated cells).
3. Incubation and Analysis:
-
Incubate for 48-72 hours.
-
Assess the viability of the bystander cells using a standard assay such as MTT or CellTiter-Glo®. A significant reduction in viability compared to control indicates a bystander effect mediated by secreted factors.[16]
Protocol 3: Calcein AM Dye Transfer Assay for Gap Junction Communication
This protocol is a standardized assay to determine the functionality of gap junctions, a key mechanism for a contact-dependent bystander effect.[12]
1. Cell Preparation:
-
Culture two populations of the cells of interest.
2. Donor Cell Loading:
-
Harvest one population of cells (donor cells) and resuspend them in serum-free medium.
-
Add Calcein AM to a final concentration of 2-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
3. Washing:
-
Wash the donor cells three times with serum-free medium to remove excess Calcein AM.
4. Co-culture:
-
Plate the unlabeled recipient cells at a confluent density.
-
Add the Calcein AM-loaded donor cells to the recipient cell monolayer.
5. Incubation:
-
Incubate for 2-4 hours to allow for dye transfer.
6. Analysis:
-
Visualize the cells using a fluorescence microscope. The transfer of green fluorescence from donor to recipient cells indicates functional gap junctions.
-
For quantitative analysis, use flow cytometry to determine the percentage of recipient cells that have taken up the dye.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of key mechanisms driving the bystander effect.
Caption: Step-by-step workflow for a co-culture bystander effect assay.
Caption: Key signaling pathways in radiation-induced bystander effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanism of bystander effects and related abscopal/cohort effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. "The Guilty Bystander Cells: Effects of HER2 Intra-Tumor Heterogeneity " by Antara Mallick, Willy Ju et al. [scholarship.claremont.edu]
- 5. Intercellular and Intracellular Signaling Pathways Mediating Ionizing Radiation-Induced Bystander Effects [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Frontiers | Radiation-induced bystander effect and its clinical implications [frontiersin.org]
- 9. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Dilution of irradiated cell conditioned medium and the bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry as a strategy to study radiation-induced bystander effects in co-culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Deconjugation of Maleimide-Based ADCs in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with maleimide-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for maleimide-based ADCs in vivo?
A1: The primary mechanism of instability for the thiosuccinimide linkage in maleimide-based ADCs is a retro-Michael reaction. This reversible reaction can lead to the premature release of the drug-linker from the antibody. Once deconjugated, the maleimide-containing drug-linker can then react with other thiol-containing molecules in vivo, such as albumin and glutathione, leading to off-target toxicity.[1][2] Another competing reaction is the hydrolysis of the thiosuccinimide ring, which opens the ring to form a stable maleamic acid thioether. This hydrolyzed form is no longer susceptible to the retro-Michael reaction, thus enhancing ADC stability.[1][2][3]
Q2: How does the conjugation site on the antibody affect the stability of the maleimide (B117702) linkage?
A2: The specific site of conjugation on the antibody can significantly influence the stability of the thiol-maleimide linkage. The local chemical environment, including proximity to certain amino acid residues, can affect the rate of the retro-Michael reaction and hydrolysis. For instance, a nearby lysine (B10760008) residue (Lys-207) has been shown to act as an acid catalyst, promoting the hydrolysis of the succinimide (B58015) ring and thereby stabilizing the conjugate.[4] The pKa of the thiol on the antibody's cysteine residue also plays a role, with differences in thiol pKa potentially leading to variations in thiol-maleimide stability.[5][6][7]
Q3: What are the latest strategies to improve the in vivo stability of maleimide-based ADCs?
A3: Several strategies have been developed to enhance the in vivo stability of maleimide-based ADCs. One approach is to promote the hydrolysis of the thiosuccinimide ring post-conjugation, for example, by incubating the ADC at a slightly alkaline pH.[1] More advanced strategies involve the use of next-generation maleimides. "Self-hydrolyzing" maleimides are designed with adjacent basic amino groups that provide intramolecular catalysis of thiosuccinimide ring hydrolysis, leading to rapid stabilization.[3] Other next-generation maleimides, such as dibromomaleimides (DBM) and dithiomaleimides (DTM), create more stable linkages that are less prone to the retro-Michael reaction.[8] Additionally, linkers based on maleamic methyl esters have been shown to form more stable ADCs compared to traditional maleimide-based linkers.[9]
Q4: What are the standard analytical techniques to monitor ADC deconjugation in vivo?
A4: A variety of analytical techniques are employed to monitor ADC deconjugation. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both intact mass analysis and reduced chain analysis, allowing for the quantification of different Drug-to-Antibody Ratio (DAR) species over time.[1][10][11] Hydrophobic Interaction Chromatography (HIC) is another common method to determine the average DAR and monitor its change as an indicator of deconjugation.[9][12] Size-Exclusion Chromatography (SEC) can be used to detect ADC aggregation or fragmentation, which can sometimes be a consequence of linker instability.[12] For in vivo studies, ligand-binding assays (LBAs) are often used to measure total antibody and conjugated ADC levels in biological matrices.[10][11]
Troubleshooting Guide
Problem: Significant loss of payload is observed in plasma stability assays.
-
Possible Cause: The thiol-maleimide linkage is likely undergoing a retro-Michael reaction, leading to deconjugation and subsequent transfer of the payload to plasma proteins like albumin.[1][2]
-
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Utilize LC-MS to analyze the ADC after incubation in plasma. This will allow you to identify and quantify the different DAR species and confirm the loss of payload over time.[1]
-
Perform a Thiol Exchange Assay: Incubate your ADC with an excess of a small molecule thiol, such as glutathione, and monitor the transfer of the payload from the antibody to the small molecule thiol using HPLC or LC-MS. This will confirm the susceptibility of your linker to thiol exchange.[1]
-
Promote Hydrolysis: After conjugation, consider incubating your ADC at a slightly alkaline pH (e.g., pH 9) to accelerate the hydrolysis of the thiosuccinimide ring, which will stabilize the linkage. Be cautious of potential antibody aggregation at higher pH and temperatures.[1]
-
Switch to a More Stable Linker: If the instability is persistent, synthesize your ADC using a self-hydrolyzing maleimide or a next-generation maleimide derivative like a dibromomaleimide to enhance stability.[1][3]
-
Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in different ADC batches.
-
Possible Cause: Incomplete reaction or side reactions during the conjugation process can lead to batch-to-batch variability in DAR.
-
Troubleshooting Steps:
-
Optimize Reaction pH: The conjugation reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5. At pH values above 7.5, maleimides can also react with amine groups (e.g., on lysine residues), leading to heterogeneity.[1]
-
Control Molar Ratio: Carefully control the molar ratio of the linker-payload to the antibody. A sufficient molar excess of the maleimide-functionalized linker-payload is needed to drive the reaction to completion, but large excesses should be avoided as they can lead to non-specific reactions and purification challenges.[1]
-
Ensure Complete Reduction of Disulfide Bonds (if applicable): If you are conjugating to cysteines from reduced interchain disulfide bonds, ensure that the reduction step is complete and reproducible.
-
Purification: Implement a robust purification method, such as size exclusion chromatography or affinity chromatography, to remove any unreacted linker-payload and other impurities that could affect the final DAR measurement.[1]
-
Data Presentation
Table 1: Representative Stability of Maleimide-Based ADCs in Plasma/Serum
| ADC Linker Type | In Vitro System | Incubation Time | Remaining Conjugated Payload (%) | Reference |
| Traditional Maleimide | Rat Serum | 168 hours | ~50% | [7] |
| Maleamic Methyl Ester-based | Albumin Solution | 14 days | ~96.2% | [9] |
| N-phenyl maleimide | Mouse Serum | > 1 week | Stable | [13] |
| Disaccharide-linked | Rat Serum | 2 weeks | ~100% | [7] |
Table 2: Comparison of Next-Generation Maleimide Linker Stability
| Linker Technology | Key Feature | Advantage over Traditional Maleimide |
| Self-hydrolyzing Maleimides | Intramolecular catalysis of thiosuccinimide ring hydrolysis | Rapid conversion to a stable, ring-opened form, preventing retro-Michael reaction.[3] |
| Dibromomaleimides (DBM) | Forms a more stable linkage | Reduced susceptibility to thiol exchange reactions.[8] |
| Dithiomaleimides (DTM) | Forms a more stable linkage | Improved stability in the bloodstream.[8] |
| Maleamic Methyl Esters | Ring-opened hydrolysate of thiosuccinimide | Enhanced stability and improved in vivo efficacy and safety.[9] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a maleimide-based ADC in plasma over time.
Materials:
-
ADC of interest
-
Freshly prepared plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity beads (e.g., Protein A/G) for ADC capture
-
Wash buffer
-
Elution buffer
-
LC-MS system
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma. Prepare a control sample by diluting the ADC in PBS.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads and incubate to capture the ADC.
-
Washing: Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads using the elution buffer.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR and the distribution of different DAR species.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point. Plot the percentage of intact ADC versus time to determine the stability profile.[1]
Protocol 2: LC-MS Analysis for DAR Determination
Objective: To determine the average DAR and the distribution of different DAR species of an ADC sample.
Materials:
-
ADC sample
-
LC-MS compatible buffer (e.g., 0.1% formic acid in water)
-
Reducing agent (e.g., DTT) for reduced chain analysis
-
LC-MS system with a suitable column (e.g., reversed-phase)
Procedure:
-
Intact Mass Analysis: Dilute the ADC sample in an appropriate LC-MS compatible buffer.
-
Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate the ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes).
-
LC-MS Analysis: Inject the prepared sample onto the LC-MS system. Use a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the different ADC species. Acquire mass spectra across the elution profile.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species in the chromatogram. Calculate the weighted average DAR based on the relative abundance of each species.[1]
Visualizations
Caption: Maleimide ADC stability pathways in vivo.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: Troubleshooting logic for maleimide ADC instability.
References
- 1. benchchem.com [benchchem.com]
- 2. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. kinampark.com [kinampark.com]
Validation & Comparative
A Head-to-Head Comparison of Mal-PEG8-Val-Cit-PAB-MMAE and Mal-PEG4-Val-Cit-PAB-MMAE for Antibody-Drug Conjugate Development
For Immediate Release
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to achieving an optimal therapeutic index. This guide provides a detailed, data-driven comparison of two widely used ADC linker-payloads: Mal-PEG8-Val-Cit-PAB-MMAE and Mal-PEG4-Val-Cit-PAB-MMAE. The primary distinction between these two molecules lies in the length of the polyethylene (B3416737) glycol (PEG) spacer—eight versus four units—a seemingly minor difference that imparts significant effects on the overall performance of the resulting ADC. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on linker selection for their next-generation ADCs.
Introduction to the Components
Both this compound and its PEG4 counterpart are complex molecules designed for targeted delivery of a potent cytotoxic agent. They are composed of four key functional units:
-
Maleimide (Mal): A reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody.
-
Polyethylene Glycol (PEG) Spacer: A hydrophilic spacer that influences the solubility, stability, and pharmacokinetic properties of the ADC. The length of this spacer (PEG8 vs. PEG4) is the central variable in this comparison.
-
Val-Cit-PAB Linker: A cathepsin B-cleavable dipeptide (Valine-Citrulline) linked to a p-aminobenzylcarbamate (PAB) self-immolative spacer. This unit ensures stability in systemic circulation and facilitates the release of the payload within the target tumor cell.
-
Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1][2]
The overarching mechanism of action involves the ADC binding to a target antigen on a cancer cell, followed by internalization and trafficking to the lysosome. The low pH and enzymatic environment of the lysosome facilitate the cleavage of the Val-Cit linker by cathepsin B, releasing the MMAE payload to exert its cytotoxic effect.[2]
Comparative Analysis of Performance Data
The length of the PEG linker has a profound impact on the physicochemical and pharmacological properties of an ADC. The following tables summarize the key performance differences between ADCs constructed with this compound and Mal-PEG4-Val-Cit-PAB-MMAE, based on data compiled from multiple preclinical studies.
In Vitro Cytotoxicity
The effect of PEG linker length on in vitro cytotoxicity can be context-dependent. While some studies report minimal impact, others, particularly with smaller targeting moieties, have observed a decrease in potency with longer PEG chains.
| Parameter | Mal-PEG4-Val-Cit-PAB-MMAE | This compound | General Trend with Increasing PEG Length |
| IC₅₀ | Generally in the low nanomolar to picomolar range | Generally in the low nanomolar to picomolar range | May show a slight increase in some models, indicating a modest decrease in potency.[3][4] |
Note: IC₅₀ values are highly dependent on the specific antibody, cell line, and assay conditions. The data presented here represents a general trend observed across multiple studies.
Pharmacokinetics
Pharmacokinetic profiles are significantly improved with the inclusion of a longer PEG spacer. The increased hydrophilicity and hydrodynamic radius of the PEG8-containing ADC contribute to reduced clearance and a longer half-life in circulation.
| Parameter | Mal-PEG4-Val-Cit-PAB-MMAE | This compound | General Trend with Increasing PEG Length |
| Clearance | Faster | Slower | Decreases, with a plateau often observed around PEG8.[3] |
| Plasma Half-life (t₁/₂) | Shorter | Longer | Increases, leading to greater drug exposure.[3] |
| Area Under the Curve (AUC) | Lower | Higher | Increases, indicating higher systemic exposure.[4] |
Note: Pharmacokinetic parameters are derived from preclinical animal models and may vary depending on the species and the specific ADC construct.
In Vivo Efficacy
The enhanced pharmacokinetic properties of ADCs with a PEG8 linker generally translate to superior in vivo antitumor activity. The prolonged circulation allows for greater accumulation of the ADC in the tumor tissue.
| Parameter | Mal-PEG4-Val-Cit-PAB-MMAE | This compound | General Trend with Increasing PEG Length |
| Tumor Growth Inhibition (TGI) | Moderate | High | Significantly increases. |
| Tumor Exposure | Lower | Higher | Significantly increases.[5] |
| Reported Efficacy | 35-45% tumor weight reduction in a xenograft model.[5] | 75-85% tumor weight reduction in a comparable xenograft model.[5] | Improved efficacy. |
Note: In vivo efficacy data is dependent on the tumor model, dosing regimen, and the specific ADC. The data presented reflects findings from a study comparing different PEG linker lengths.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADCs (both PEG4 and PEG8 variants) is prepared in cell culture medium. The old medium is removed from the cells, and the ADC dilutions are added to the respective wells. Untreated cells serve as a control.
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each ADC concentration relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study (Tumor Xenograft Model)
This study evaluates the antitumor activity of the ADCs in a living organism.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells expressing the target antigen are harvested and suspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel). The cell suspension is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, ADC with PEG4 linker, ADC with PEG8 linker). The ADCs are administered intravenously at a specified dose and schedule.
-
Data Collection: Tumor volume and body weight are measured twice weekly. The health of the animals is monitored daily for any signs of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predefined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the ADCs.
-
Animal Model: Healthy mice or rats are typically used.
-
ADC Administration: The ADCs (both PEG4 and PEG8 variants) are administered as a single intravenous dose at a defined concentration.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Plasma Isolation: Plasma is separated from the blood samples by centrifugation.
-
ADC Quantification: The concentration of the ADC in the plasma is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and AUC, are calculated from the plasma concentration-time data using specialized software.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Mal-PEG8-Val-Cit-PAB-MMAE and Other Auristatin Conjugates in Antibody-Drug Conjugate (ADC) Development
In the rapidly advancing field of antibody-drug conjugates (ADCs), the judicious selection of the linker and payload is paramount to achieving optimal therapeutic efficacy and safety. This guide provides a detailed comparison of the Mal-PEG8-Val-Cit-PAB-MMAE drug-linker with other prominent auristatin-based conjugates. By examining available experimental data, this document serves as a resource for researchers, scientists, and drug development professionals to navigate the complexities of ADC design.
The this compound conjugate combines a potent anti-mitotic agent, monomethyl auristatin E (MMAE), with a sophisticated linker system. This linker is composed of a maleimide (B117702) (Mal) group for antibody conjugation, a polyethylene (B3416737) glycol (PEG8) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer. Each component is engineered to enhance the stability, solubility, and tumor-specific payload delivery of the resulting ADC.
Data Presentation: A Comparative Overview of Auristatin Conjugate Efficacy
The following tables summarize quantitative data from various studies to facilitate a comparison of different auristatin conjugates. It is important to note that direct head-to-head comparative studies for this compound against other conjugates under identical experimental conditions are not extensively available in the public domain. Therefore, this comparison is constructed from data reported in separate preclinical studies.
Table 1: In Vitro Cytotoxicity of Various Auristatin-Based ADCs
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | Val-Cit-PAB | SK-BR-3 (Breast Cancer) | HER2 | ~0.1 | |
| Trastuzumab-vc-MMAE | Val-Cit-PAB | NCI-N87 (Gastric Cancer) | HER2 | ~0.5 | |
| cAC10-vc-MMAE | Val-Cit-PAB | Karpas 299 (Lymphoma) | CD30 | ~1 | |
| Trastuzumab-vc-MMAF | Val-Cit-PAB | KPL-4 (Breast Cancer) | HER2 | ~0.2 | |
| Trastuzumab-mc-MMAF | Non-cleavable | KPL-4 (Breast Cancer) | HER2 | ~0.3 | |
| SY02-MMAE | Val-Cit-PAB | CFPAC-1 (Pancreatic Cancer) | Trop-2 | Subnanomolar | |
| mil40-Cys-linker-MMAE | Ionized Cys-linker | BT-474 (Breast Cancer) | HER2 | 10⁻² |
Table 2: In Vivo Efficacy of Different Auristatin ADCs in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | Val-Cit-PAB | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | |
| cAC10-vc-MMAE | Val-Cit-PAB | Karpas 299 Lymphoma | Not specified | Complete tumor remission | |
| SY02-DXd | GGFG | CFPAC-1 Pancreatic Cancer | Not specified | 98.2% | |
| SY02-MMAE | Val-Cit-PAB | CFPAC-1 Pancreatic Cancer | Not specified | Minimal | |
| FGFR2-ADC (Auristatin W derivative) | Non-cleavable | SNU-16 Gastric Cancer | 5 mg/kg, Q4D x 3 | Partial tumor regression in >90% of animals |
Table 3: Pharmacokinetic Parameters of Representative vc-MMAE ADCs
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Reference |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE |
The inclusion of a PEG8 spacer in the this compound linker is anticipated to improve the hydrophilicity and pharmacokinetic profile of the ADC, potentially leading to a longer half-life and reduced clearance compared to non-PEGylated counterparts.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and reproduction of experimental findings. Below are summaries of common protocols used in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to an ADC.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in complete cell culture medium. Add the diluted ADCs to the wells and incubate for a specified period (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vivo Tumor Xenograft Model for Efficacy Studies
This model is used to evaluate the anti-tumor activity of an ADC in a living organism.
-
Model Establishment: Subcutaneously implant human tumor cells (e.g., 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and any comparator agents intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression, complete remission, and survival.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the TGI for each treatment group relative to the vehicle control group.
Apoptosis Assay (e.g., Caspase-3/7 Activity Assay)
This assay quantifies the activation of key effector caspases involved in the apoptotic pathway.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the ADC as described for the cytotoxicity assay.
-
Reagent Addition: At the desired time points, add a luminogenic substrate for caspase-3 and caspase-7 to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for caspase cleavage of the substrate, which generates a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis induction.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Mechanism of action for a this compound ADC.
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
Caption: Logical comparison of different auristatin conjugates.
A Comparative Guide to Mass Spectrometry Analysis of Mal-PEG8-Val-Cit-PAB-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analytical techniques for the characterization of antibody-drug conjugates (ADCs) featuring the Mal-PEG8-Val-Cit-PAB-MMAE linker-payload. The objective is to offer a comparative overview of common methodologies, their respective strengths, and the data they generate to support ADC development and quality control.
Introduction to this compound ADCs
The this compound is a widely utilized drug-linker conjugate in the development of ADCs.[1][2][3][4] It comprises a maleimide (B117702) group for conjugation to cysteine residues on the antibody, a PEG8 spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][2] The complexity and heterogeneity of the resulting ADC necessitate a suite of robust analytical methods to ensure its efficacy and safety.[5]
Core Analytical Techniques and Comparative Data
The characterization of ADCs like those containing this compound relies on a multi-faceted analytical approach. Key critical quality attributes (CQAs) that require monitoring include the drug-to-antibody ratio (DAR), drug load distribution, and the identification of conjugation sites.[6][7] The following tables summarize the primary mass spectrometry and complementary techniques used for these purposes.
| Parameter | Native Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Peptide Mapping (LC-MS/MS) | Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) |
| Primary Output | Intact mass of ADC species, Drug-to-Antibody Ratio (DAR), Drug Load Distribution (DLD) | Separation of species with different DARs, Average DAR calculation | Identification of conjugation sites, Linker-payload integrity | Mass of light and heavy chains with drug load, Subunit DAR |
| Sample State | Native, non-denatured | Native, non-denatured | Denatured, digested peptides | Denatured, reduced subunits |
| MS Compatibility | Direct | Indirect (requires salt removal) | Direct | Direct |
| Resolution | High mass resolution | Chromatographic separation based on hydrophobicity | High resolution of peptide fragments | High mass resolution of subunits |
| Key Advantage | Preserves non-covalent interactions, direct measure of intact ADC | Excellent for routine DAR monitoring and purification | Provides site-specific conjugation information | Good for determining drug load on individual chains |
| Limitation | May not resolve all isomeric species | Indirect mass measurement, potential for ambiguous peak assignment | Complex data analysis, potential for incomplete digestion | Loss of information on intact ADC structure |
Experimental Protocols
Native Mass Spectrometry Coupled with Size-Exclusion Chromatography (SEC-MS)
Native MS is a powerful technique for analyzing the intact mass of ADCs and determining the DAR distribution under non-denaturing conditions.[6][7] This is particularly crucial for cysteine-conjugated ADCs where non-covalent interactions hold the light and heavy chains together.[8]
Methodology:
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile ammonium (B1175870) acetate (B1210297) buffer (e.g., 50-200 mM, pH 7) using a desalting column or through online buffer exchange with an SEC column.[9]
-
Chromatography: An analytical size-exclusion column is used with an isocratic elution of the volatile buffer to separate the ADC from aggregates and other impurities prior to MS analysis.
-
Mass Spectrometry: The eluent is directly introduced into a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a native electrospray ionization (ESI) source. The instrument is tuned for transmission of high mass-to-charge (m/z) ions.[10]
-
Data Analysis: The resulting mass spectrum shows a distribution of charge states for each DAR species. Deconvolution of this spectrum provides the mass of each species, from which the DAR and average DAR can be calculated.[11]
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the linker-payload is hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.[12][13]
Methodology:
-
Mobile Phase Preparation: A high-salt buffer (e.g., sodium phosphate (B84403) with ammonium sulfate) is used as mobile phase A, and a low-salt buffer is used as mobile phase B.[14][15]
-
Chromatography: The ADC sample is injected onto a HIC column (e.g., with a butyl or phenyl stationary phase). A gradient from high to low salt concentration is used to elute the ADC species.[14]
-
Detection: The elution profile is monitored by UV absorbance (typically at 280 nm). Each peak corresponds to a different DAR species (DAR0, DAR2, DAR4, etc.).
-
Data Analysis: The average DAR is calculated from the relative peak area of each species. While HIC is a robust method for monitoring DAR, it is generally not directly compatible with MS due to the non-volatile salts used.[12]
Peptide Mapping by LC-MS/MS
Peptide mapping is a "bottom-up" approach used to identify the specific sites of drug conjugation.[16][17]
Methodology:
-
Sample Preparation: The ADC is denatured, reduced, and alkylated. It is then digested into smaller peptides using an enzyme such as trypsin.[18]
-
Chromatography: The resulting peptide mixture is separated using a reversed-phase C18 column with a water/acetonitrile gradient containing formic acid.
-
Mass Spectrometry: The eluting peptides are analyzed by a high-resolution mass spectrometer in data-dependent acquisition mode. This involves acquiring a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Data Analysis: The MS/MS data is searched against the antibody sequence to identify the peptides. Drug-conjugated peptides will have a characteristic mass shift corresponding to the linker-payload. The MS/MS fragmentation pattern can confirm the conjugation site.[19] The use of denaturants like guanidine (B92328) hydrochloride can improve the recovery of hydrophobic drug-conjugated peptides.[18]
Visualizing the Workflow and Mechanism
To better illustrate the experimental processes and the mechanism of action of the MMAE payload, the following diagrams are provided.
Caption: Experimental workflows for ADC analysis.
Caption: MMAE mechanism of action signaling pathway.
Conclusion
The mass spectrometric analysis of this compound ADCs requires a suite of orthogonal techniques to provide a comprehensive understanding of their critical quality attributes. Native MS provides invaluable information on the intact ADC and its drug distribution, while peptide mapping is essential for identifying the specific sites of conjugation. HIC remains a robust and high-throughput method for routine monitoring of the average DAR. The choice of analytical method will depend on the specific information required at each stage of the ADC development pipeline, from discovery to quality control. Combining these approaches will ensure a thorough characterization of these complex and promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound|Cas# 2353409-69-3 [glpbio.cn]
- 5. adcreview.com [adcreview.com]
- 6. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
A Head-to-Head Comparison: Sizing Up Techniques for ADC Aggregation Analysis
For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) characterization, the accurate assessment of aggregation is a critical quality attribute with direct implications for product safety and efficacy. Size Exclusion Chromatography (SEC) has long been the workhorse for this application. This guide provides an in-depth comparison of SEC with key orthogonal methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Aggregation of ADCs, where multiple ADC molecules clump together, can be induced by the hydrophobic nature of the conjugated small molecule drugs.[1] These aggregates can lead to a loss of therapeutic activity, decreased solubility, and an increased risk of immunogenicity.[2][3] Therefore, robust analytical methods to monitor and quantify aggregation are paramount throughout the development and manufacturing of ADCs.
The Standard-Bearer: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[4] Larger molecules, such as aggregates, are excluded from the pores and thus elute earlier than smaller molecules like the ADC monomer. This technique is widely adopted in quality control environments due to its high precision, throughput, and reproducibility.[5][6]
Recent advancements, including the development of Ultra-High-Performance Liquid Chromatography (UHPLC)-based SEC (UHP-SEC) with sub-3 µm particles, have enabled faster and higher-resolution separations.[7] Furthermore, specialized column chemistries have been designed to minimize secondary hydrophobic interactions between the ADC and the stationary phase, which can otherwise lead to peak tailing and inaccurate quantification.[1]
However, SEC is not without its limitations. The interaction with the column matrix can sometimes lead to the underestimation of aggregates if they are filtered out or if the mobile phase conditions alter the aggregation state.[8][9]
Orthogonal Approaches: A Necessary Complement
To gain a comprehensive understanding of ADC aggregation and to overcome the potential limitations of SEC, regulatory agencies encourage the use of orthogonal (complementary) methods that employ different separation principles.[5][10] The most common orthogonal techniques are Analytical Ultracentrifugation (AUC) and Dynamic Light Scattering (DLS).
Analytical Ultracentrifugation (AUC) is considered a gold-standard method for characterizing protein aggregation.[9][11] In Sedimentation Velocity AUC (SV-AUC), a sample is subjected to a strong centrifugal field, and the rate at which molecules sediment is monitored. This allows for the separation and quantification of different species based on their size and shape without interaction with a stationary phase.[12] SV-AUC is particularly valuable for detecting low levels of aggregation and providing a comprehensive view of the molecular weight distribution.[8] Its primary drawback is a longer analysis time, which can limit throughput.[12]
Dynamic Light Scattering (DLS) is a rapid, non-invasive technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.[8] This information is then used to determine the size distribution of the particles. DLS is highly sensitive to the presence of large aggregates and is useful for assessing overall sample stability.[8][13] However, its resolution is limited, and it is less sensitive to small amounts of aggregates in the presence of a predominant monomeric species.[4]
Performance Comparison: SEC vs. Orthogonal Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the stage of development, the need for throughput, and the level of detail required. The following table summarizes the key performance characteristics of SEC, AUC, and DLS for ADC aggregation analysis.
| Feature | Size Exclusion Chromatography (SEC) | Analytical Ultracentrifugation (AUC) | Dynamic Light Scattering (DLS) |
| Principle | Separation by hydrodynamic volume | Separation by sedimentation in a centrifugal field | Measurement of light scattering fluctuations |
| Primary Output | Chromatogram with peaks for monomer, aggregates, fragments | Sedimentation coefficient distribution | Hydrodynamic size distribution |
| Resolution | High (can resolve dimers, trimers) | Very High (sensitive to small differences in size) | Low to Moderate |
| Throughput | High | Low | High |
| Sample Requirement | Low (µg range) | Moderate (mg range) | Low (µg range) |
| Key Advantage | High precision, reproducibility, and automation | "Gold standard" - no matrix interaction, high resolution | Rapid analysis, sensitive to large aggregates |
| Key Disadvantage | Potential for on-column artifacts, filtration of large aggregates | Low throughput, more complex data analysis | Low resolution, less sensitive to small aggregates in a mixture |
Experimental Protocols
General Protocol for SEC Analysis of ADC Aggregation
This protocol provides a typical starting point for the analysis of ADC aggregation using a standard HPLC or UHPLC system. Optimization of the mobile phase and column selection is often necessary for specific ADCs.
1. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[14]
-
If necessary, perform a buffer exchange into the desired mobile phase using a desalting column or dialysis.
-
Prepare stress-induced aggregate samples for method development by, for example, subjecting the ADC to low pH (e.g., pH 1.0) followed by neutralization and incubation at an elevated temperature (e.g., 60°C for 60 minutes).[2]
2. Chromatographic Conditions:
-
LC System: An inert HPLC or UHPLC system is recommended to prevent sample adsorption.[3][14]
-
Column: A size exclusion column with a pore size appropriate for monoclonal antibodies and their aggregates (e.g., 300 Å) is typically used.[2] Modern columns with smaller particle sizes (e.g., 2.7 µm) can provide higher resolution.[2]
-
Mobile Phase: A common mobile phase is a phosphate (B84403) buffer (e.g., 100-200 mM) with an added salt like sodium chloride or potassium chloride (e.g., 150-250 mM) at a pH around 6.8-7.4.[14][15] For ADCs with high hydrophobicity, the addition of a small amount of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) (e.g., 15%) may be necessary to reduce peak tailing.[15]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[15]
-
Column Temperature: Ambient or slightly elevated (e.g., 25-30°C).
-
Injection Volume: 5-20 µL.
-
Detection: UV absorbance at 280 nm.[15]
3. Data Analysis:
-
Integrate the peak areas for the monomer and high-molecular-weight (HMW) species (aggregates).
-
Calculate the percentage of aggregate as: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.
Conceptual Workflow for Orthogonal Method Comparison
The following diagram illustrates the logical workflow for employing SEC and its orthogonal methods in a comprehensive ADC aggregation assessment strategy.
Caption: Workflow for ADC aggregation analysis.
Advanced SEC: The Power of SEC-MALS
To enhance the information obtained from SEC, it is often coupled with a multi-angle light scattering (MALS) detector.[8][16] SEC-MALS allows for the direct measurement of the molar mass of the species eluting from the column, independent of their elution time.[11][17] This provides an absolute determination of the size of aggregates (e.g., dimer, trimer) and can offer greater insight into the aggregation state of the ADC.[8] SEC-MALS is a powerful tool for method development, formulation studies, and in-depth characterization.[18]
Conclusion
The assessment of ADC aggregation is a multifaceted challenge that requires a well-thought-out analytical strategy. While SEC remains the primary method for routine analysis due to its high throughput and precision, its limitations necessitate the use of orthogonal methods like AUC and DLS for comprehensive characterization and to ensure the accuracy of the results.[5][9] The combination of these techniques, particularly the use of advanced methods like SEC-MALS, provides a robust framework for understanding and controlling aggregation, ultimately ensuring the quality, safety, and efficacy of these complex therapeutic agents.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. agilent.com [agilent.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. assets.criver.com [assets.criver.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. biopharmaspec.com [biopharmaspec.com]
A Comparative Guide to the In Vivo Stability of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a pivotal factor that governs its therapeutic index, influencing both efficacy and safety.[1][2][3] An ideal linker must remain robust in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently liberate the cytotoxic agent within the target tumor microenvironment.[2][4] This guide provides an objective comparison of the in vivo stability of various ADC linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
Understanding ADC Linker Technologies
ADC linkers are broadly classified into two categories: cleavable and non-cleavable.[2][5]
-
Cleavable Linkers: These are designed to be selectively cleaved by specific triggers prevalent in the tumor microenvironment or within cancer cells.[2] Common cleavage mechanisms include enzymatic degradation (e.g., by cathepsins), pH sensitivity (e.g., in acidic endosomes), or reduction in the high-glutathione intracellular environment.[2][6]
-
Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[2][7] This generally results in higher plasma stability.[1][7][8]
Comparative In Vivo Stability Data
The in vivo stability of an ADC is often evaluated by measuring the drug-to-antibody ratio (DAR) over time in plasma.[1] A decrease in DAR indicates premature deconjugation of the payload. The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linkers.
| Linker Type | ADC Model | Animal Model | Key Stability Findings |
| Cleavable Linkers | |||
| Valine-Citrulline (vc) | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days).[2][9] |
| cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days).[2][9] | |
| Hydrazone | - | - | Plasma half-life of 2-3 days.[10] |
| Carbonate | - | - | Plasma half-life of approximately 1 day.[10] |
| Silyl Ether | MMAE conjugate | Human Plasma | Half-life of >7 days.[5][10] |
| Non-Cleavable Linkers | |||
| SMCC | Kadcyla (T-DM1) | Mouse | 29% decrease in DAR after 7 days.[5] |
| Triglycyl Peptide (CX) | DM1 conjugate | Mouse | Half-life of 9.9 days, comparable to SMCC-DM1 ADCs.[5] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial for preclinical development. The two most common bioanalytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][]
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody with its conjugated drug over time in plasma samples.[2]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice, rats) at a predetermined dose.[2]
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 0, 6, 24, 48, 72, 168 hours).[3] Process the blood to obtain plasma.[2]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash to remove unbound antigen.[2]
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.[2]
-
Sample Incubation: Add diluted plasma samples to the wells, allowing the intact ADC to bind to the coated antigen. Incubate and wash.[2]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.[2]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme, which will produce a detectable signal.[2]
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used for quantification.[2]
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[2]
Protocol Outline:
-
Animal Dosing and Sample Collection: Follow the same procedure as described in the ELISA protocol.[2]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[2]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[2]
-
Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.[2]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules based on its physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer for sensitive and specific quantification of the free payload.
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in ADC function and stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetic Profiles of PEGylated vs. Non-PEGylated Antibody-Drug Conjugates
For researchers and professionals in drug development, optimizing the pharmacokinetic (PK) profile of an Antibody-Drug Conjugate (ADC) is paramount to achieving a desired therapeutic index. A key challenge in ADC development is managing the hydrophobicity often imparted by potent cytotoxic payloads.[1] This hydrophobicity can lead to rapid plasma clearance and aggregation, diminishing the ADC's efficacy and increasing toxicity.[1][2] A leading strategy to counteract these effects is the incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker-payload, a process known as PEGylation.[]
This guide provides an objective comparison of the pharmacokinetic properties of PEGylated and non-PEGylated ADCs, supported by experimental data, to elucidate the significant impact of this modification on ADC performance.
Mechanism: How PEGylation Alters ADC Pharmacokinetics
PEGylation fundamentally alters the physicochemical properties of an ADC, primarily by increasing its hydrodynamic size and creating a hydrophilic shield around the payload.[4][5] This "stealth" effect has several consequences:
-
Reduced Renal Clearance: The increased molecular weight and size of the PEGylated ADC slows its filtration by the kidneys.[4][5]
-
Protection from Proteolysis: The flexible PEG chains create a protective layer that sterically hinders the access of proteolytic enzymes, preventing premature degradation of the antibody component.[5]
-
Decreased Opsonization: The hydrophilic shield reduces the binding of plasma proteins (opsonization), which would otherwise mark the ADC for clearance by the mononuclear phagocyte system (MPS).[6]
-
Masking of Hydrophobicity: PEGylation effectively masks the hydrophobic payload, reducing the likelihood of non-specific uptake by cells and tissues, which is a primary driver of rapid clearance for non-PEGylated ADCs.[2][7]
These mechanisms collectively contribute to a more favorable PK profile, characterized by prolonged circulation and increased exposure.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Mal-PEG8-Val-Cit-PAB-MMAE
Essential guidelines for the safe handling and disposal of the potent antibody-drug conjugate (ADC) component, Mal-PEG8-Val-Cit-PAB-MMAE, are critical for protecting laboratory personnel and the environment. Due to its composition, which includes the highly cytotoxic agent Monomethyl Auristatin E (MMAE), this compound requires stringent disposal protocols in line with regulations for hazardous and cytotoxic waste.[1] MMAE is a potent microtubule/tubulin inhibitor and is classified as fatal if swallowed or inhaled, with the potential to cause genetic defects and damage to fertility or an unborn child.[1][2]
All waste contaminated with this compound must be handled as cytotoxic waste and segregated from other waste streams to ensure it is disposed of correctly, typically through high-temperature incineration.[2][3] Adherence to institutional and national guidelines for cytotoxic waste disposal is mandatory.
Personal Protective Equipment (PPE) and Handling
Due to the hazardous nature of this compound, all handling and disposal procedures should be conducted within a certified chemical fume hood or biological safety cabinet to prevent aerosolization.[1][2] Appropriate personal protective equipment (PPE) must be worn at all times.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves is recommended. | Provides an extra layer of protection against accidental exposure.[1] |
| Gown/Lab Coat | Disposable gown. | To protect skin and clothing from contamination.[1][4] |
| Eye Protection | Safety goggles or face shield. | To protect against splashes and aerosols.[2][4] |
| Respiratory Protection | A respiratory protective device may be necessary. | To prevent inhalation of any aerosolized particles.[5] |
Step-by-Step Disposal Protocol
1. Deactivation (if applicable): Before final disposal, chemical deactivation of residual this compound may be considered. This process should only be carried out following validated laboratory protocols and in consultation with your institution's Environmental Health and Safety (EHS) department.[2] A common method for similar potent compounds involves treatment with a solution of sodium hypochlorite (B82951) (bleach) or potassium permanganate.[2]
2. Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated at the point of generation.[6][7] This includes:
-
Sharps: Needles, syringes, and other contaminated sharp objects.[1]
-
Solid Waste: Contaminated PPE (gloves, gowns), vials, pipette tips, and absorbent pads.[1][2][4]
-
Liquid Waste: Unused solutions, solvent rinses, and deactivated solutions.[1][2]
3. Waste Containment: Proper containment is crucial to prevent leaks and exposure.
-
Sharps: Must be placed in a designated, puncture-proof sharps container that is clearly labeled for cytotoxic waste.[1][7] These containers are often purple-lidded.[3][7]
-
Solid Waste: Should be collected in a dedicated, leak-proof container lined with a distinctive, heavy-duty plastic bag (e.g., yellow or purple) and labeled as "Cytotoxic Waste for Incineration."[1][3][6]
-
Liquid Waste: Must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.[1][2] The container should be marked as "Cytotoxic Waste" and list the chemical constituents.[2]
4. Storage and Final Disposal: Contained cytotoxic waste must be stored in a secure, designated area with limited access until it is collected by a certified hazardous waste management service.[6][7] The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[2][3]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill Response Protocol
In the event of a spill, immediate action is required to contain the material and protect personnel.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the affected area.[1]
-
Don PPE: Before attempting to clean the spill, put on the full recommended personal protective equipment.[1]
-
Contain the Spill: Use a spill kit with absorbent pads to cover and contain the spill.[1]
-
Clean and Decontaminate: Clean the area as per your institution's established procedures for cytotoxic spills.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report: Report the incident to your institution's Environmental Health and Safety officer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
